molecular formula C12H7F2NO2 B1328099 6-(2,3-Difluorophenyl)picolinic acid CAS No. 887983-10-0

6-(2,3-Difluorophenyl)picolinic acid

Cat. No.: B1328099
CAS No.: 887983-10-0
M. Wt: 235.19 g/mol
InChI Key: JUSDDTOOMCUOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Difluorophenyl)picolinic acid is a useful research compound. Its molecular formula is C12H7F2NO2 and its molecular weight is 235.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,3-Difluorophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3-Difluorophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,3-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSDDTOOMCUOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647071
Record name 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887983-10-0
Record name 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 6-(2,3-Difluorophenyl)picolinic Acid (CAS 887983-10-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2,3-Difluorophenyl)picolinic acid (CAS 887983-10-0 ) is a specialized heterocyclic building block and a critical scaffold in the discovery of synthetic auxin herbicides . It belongs to the 6-aryl-picolinate class, a structural family that includes commercial active ingredients such as Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™).

This guide details the physicochemical profile, synthetic methodology, and application logic of this compound. It is designed for medicinal chemists and agrochemical researchers focusing on the optimization of auxin mimics targeting the TIR1/AFB5 receptor complex.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound functions as a "privileged scaffold," meaning its core structure is capable of binding to specific biological targets (auxin receptors) with high affinity when appropriately substituted.

Table 1: Chemical Specifications
PropertyData
Chemical Name 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid
CAS Number 887983-10-0
Molecular Formula C₁₂H₇F₂NO₂
Molecular Weight 235.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water (Acid form)
pKa (Calculated) ~3.5 (Carboxylic acid), ~1.5 (Pyridine nitrogen)
Key Functional Groups Pyridine ring (heterocycle), Carboxylic acid (H-bond donor/acceptor), Difluorophenyl (lipophilic/metabolic shield)

Part 2: Structural Logic & Mechanism

The "6-Aryl-Picolinate" Motif

The biological activity of this molecule stems from its ability to mimic Indole-3-acetic acid (IAA) , the natural plant hormone.

  • Carboxylate Head: The picolinic acid moiety provides the essential carboxylate group that anchors the molecule in the auxin receptor's active site via ionic interactions.

  • Pyridine Core: Acts as a bioisostere for the indole ring of IAA, maintaining planarity and electronic distribution.

  • 6-Aryl Tail (2,3-Difluorophenyl): This extension fills the hydrophobic pocket of the AFB5 (Auxin Signaling F-Box 5) protein. The fluorine atoms at positions 2 and 3 increase metabolic stability (blocking oxidative degradation) and modulate lipophilicity for better transmembrane transport.

Visualization: Auxinic Signaling Pathway

The following diagram illustrates how this scaffold initiates the herbicidal response.

AuxinPathway Compound 6-(2,3-Difluorophenyl) picolinic acid Receptor TIR1/AFB5 Receptor Complex Compound->Receptor Binds Degradation Ubiquitination of Aux/IAA Repressors Receptor->Degradation Recruits E3 Ligase GeneExpression Auxin Response Gene Activation Degradation->GeneExpression Removes Repression Phenotype Uncontrolled Growth / Plant Death GeneExpression->Phenotype Physiological Chaos

Figure 1: Mechanism of Action for 6-aryl-picolinate herbicides. The compound bridges the receptor and repressor proteins, triggering a lethal overdose signal.

Part 3: Synthetic Methodology

The most robust synthesis of CAS 887983-10-0 utilizes a Suzuki-Miyaura Cross-Coupling followed by ester hydrolysis. This route is preferred over direct ring formation because it allows for modular modification of the aryl tail.

Workflow Diagram

Synthesis SM1 Methyl 6-Chloropicolinate (Electrophile) Inter Intermediate: Methyl 6-(2,3-difluorophenyl)picolinate SM1->Inter Step 1: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 2,3-Difluorophenylboronic Acid (Nucleophile) SM2->Inter Product FINAL PRODUCT: 6-(2,3-Difluorophenyl)picolinic acid (CAS 887983-10-0) Inter->Product Step 2: LiOH, THF/H2O Then HCl (pH 3)

Figure 2: Two-step synthetic route yielding high-purity target acid.

Detailed Protocol
Step 1: Suzuki-Miyaura Coupling

Objective: Form the biaryl C-C bond between the pyridine and phenyl rings.

  • Reagents:

    • Methyl 6-chloropicolinate (1.0 eq)

    • 2,3-Difluorophenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) [Catalyst]

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Note: Degassing is critical.

  • Procedure:

    • Charge a reaction vessel with the chloropicolinate, boronic acid, and base.

    • Add solvents and sparge with Nitrogen/Argon for 15 minutes to remove oxygen (prevents homocoupling and catalyst deactivation).

    • Add the Palladium catalyst.[2][3][4]

    • Heat to 90°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting chloride spot (Rf ~0.6) should disappear, replaced by the fluorescent biaryl ester (Rf ~0.5).

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid functionality.

  • Reagents:

    • Crude Methyl Ester from Step 1.

    • Lithium Hydroxide (LiOH·H₂O) (2.5 eq).

  • Solvent: THF : Water (1:1).

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.

    • Add LiOH and stir at Room Temperature for 2 hours. (Heating is rarely needed and may cause decarboxylation).

    • Workup (Critical):

      • Evaporate THF under reduced pressure.

      • Wash the aqueous layer with Ethyl Acetate (removes non-polar impurities).

      • Acidify the aqueous phase carefully with 1M HCl to pH 3–4 .

      • The product will precipitate as a white/off-white solid. Filter and dry.[3][5]

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

1H NMR (DMSO-d₆, 400 MHz)
  • Carboxylic Acid: Broad singlet at δ 13.0–13.5 ppm (exchangeable with D₂O).

  • Pyridine Protons: Three distinct signals.[2]

    • H-3, H-4, H-5 protons typically appear between δ 8.0–8.3 ppm. Look for the characteristic coupling pattern of a 2,6-disubstituted pyridine (often two doublets and a triplet, or overlapping multiplets depending on resolution).

  • Phenyl Protons: Multiplets in the δ 7.3–7.8 ppm range, showing complex splitting due to H-F coupling.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: The acid will elute earlier than the methyl ester intermediate due to increased polarity.

Part 5: Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • GHS Classification: H315, H319, H335.[6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but protection from moisture prevents clumping.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium and Boron residues; dispose of as heavy metal hazardous waste.

References

  • Fisher Scientific. (n.d.). 6-(2,3-Difluorophenyl)picolinic Acid, TRC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. PMC. Retrieved from [Link]

  • Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. Retrieved from [Link]

  • Google Patents. (2017). Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. RU2632968C2.

Sources

An Investigator's Guide to the Potential Mechanism of Action of 6-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2,3-Difluorophenyl)picolinic acid represents a novel chemical entity for which the mechanism of action has not yet been elucidated in publicly available literature. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for investigating its potential biological activities. By dissecting the known functions of the parent picolinic acid scaffold and considering the physicochemical contributions of the 6-(2,3-difluorophenyl) substituent, we propose several plausible mechanisms of action and outline a detailed experimental roadmap for their validation. This document serves as a foundational resource for initiating research into this promising compound.

Introduction: The Scientific Rationale

The intersection of a biologically active core, picolinic acid, with a synthetically versatile difluorophenyl group presents a compelling case for investigation. Picolinic acid, an endogenous metabolite of tryptophan, is known to possess a wide range of neuroprotective, immunological, and anti-proliferative effects[1]. The addition of a difluorophenyl moiety can significantly alter the parent molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide will therefore proceed by first principles: understanding the core, analyzing the substituent's influence, and from there, building a logical, testable set of hypotheses for the mechanism of action of 6-(2,3-Difluorophenyl)picolinic acid.

The Picolinic Acid Core: A Multifaceted Biological Modulator

Picolinic acid is not an inert scaffold; it is a bioactive molecule with several known cellular effects. A thorough understanding of these is critical to predicting the behavior of its derivatives.

Immunomodulatory Effects

Picolinic acid has been shown to suppress the proliferation and metabolic activity of CD4+ T cells, inducing a state of deep anergy that is not reversible by the addition of exogenous IL-2[2]. This effect is noteworthy as it does not appear to involve common upstream signaling molecules like MAPKs ERK and p38, or the mTOR target S6 ribosomal protein[2]. This suggests a more targeted or unique mechanism of immunosuppression.

Induction of Cellular Senescence

Recent studies have indicated that picolinic acid can trigger cellular senescence in red blood cells. This is characterized by phosphatidylserine externalization, Ca2+ mobilization, cell shrinkage, and metabolic shutdown[3]. The proposed pathway for this effect involves the stimulation of the NOS/p38 MAPK/CK1α/MLKL signaling cascade[3].

Cell Cycle Regulation

Picolinic acid can reversibly arrest the growth of normal cells in the G1 stage of the cell cycle[4]. Interestingly, its effect on transformed (cancerous) cells is dependent on the transforming virus, with some cell lines being arrested in G1, others in G2, and some showing blocks in both phases[4]. This differential response between normal and transformed cells is a key area for further investigation.

Metal Chelation

The ability of picolinic acid to act as a chelating agent is a well-established property that may underlie some of its biological effects[4].

The 6-(2,3-Difluorophenyl) Substituent: A Strategic Modification

The introduction of a 2,3-difluorophenyl group at the 6-position of the picolinic acid ring is a significant structural change. From a medicinal chemistry perspective, this modification is likely to have the following consequences:

  • Increased Lipophilicity: The phenyl ring and fluorine atoms will increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes and access intracellular targets.

  • Altered Electronic Profile: The electron-withdrawing nature of the fluorine atoms will modify the electronic distribution of the pyridine ring, which could influence its interaction with biological targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which may block metabolic attack at those positions, potentially increasing the compound's half-life.

  • Conformational Constraints: The bulky phenyl group will introduce steric hindrance and may lock the molecule into a preferred conformation, which could enhance its selectivity for a particular target.

Hypothesized Mechanisms of Action for 6-(2,3-Difluorophenyl)picolinic Acid

Based on the known activities of the picolinic acid core and the likely influence of the 6-(2,3-difluorophenyl) substituent, we propose the following primary hypotheses for the mechanism of action of this novel compound.

Hypothesis 1: Enhanced and Selective Immunomodulation

The increased lipophilicity and altered electronic profile of 6-(2,3-Difluorophenyl)picolinic acid may allow it to more potently or selectively modulate the immune response compared to the parent picolinic acid. The difluorophenyl group could facilitate novel interactions with as-yet-unidentified targets within immune cells.

Hypothesis 2: Potent Induction of Apoptosis in Cancer Cells

While picolinic acid can arrest the cell cycle, the addition of the difluorophenyl group may push the cellular response towards apoptosis, particularly in cancer cells. A recent study on a novel derivative of picolinic acid showed that it induced endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells[5]. The 6-(2,3-Difluorophenyl)picolinic acid could act through a similar pathway.

Hypothesis 3: Kinase Inhibition

The pyridine and phenyl rings are common scaffolds in kinase inhibitors. It is plausible that 6-(2,3-Difluorophenyl)picolinic acid could function as an inhibitor of one or more protein kinases, potentially those involved in cell proliferation or inflammation. For example, a potent and selective inhibitor of p38α MAP kinase features a difluorophenyl group[6].

An Experimental Roadmap for Mechanism of Action Elucidation

To systematically investigate the true mechanism of action of 6-(2,3-Difluorophenyl)picolinic acid, we propose the following phased experimental approach.

Phase 1: Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the compound's primary biological effects.

Table 1: Phase 1 Experimental Protocols

ExperimentCell LinesEndpointsRationale
Cell Viability/Cytotoxicity Assay Panel of cancer cell lines (e.g., A549, MCF-7, Jurkat) and normal cell lines (e.g., NRK, PBMCs)IC50 valuesTo determine the compound's potency and selectivity.
Cell Cycle Analysis As abovePercentage of cells in G1, S, and G2/M phasesTo see if the compound induces cell cycle arrest.
Apoptosis Assay As aboveAnnexin V/PI staining, caspase-3/7 activationTo determine if the compound induces apoptosis.
Cytokine Release Assay LPS-stimulated PBMCsLevels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokinesTo assess the compound's immunomodulatory effects.

Experimental Workflow for Phase 1

G cluster_0 Phase 1: Phenotypic Screening Compound Synthesis\n& QC Compound Synthesis & QC Cell Culture Cell Culture Compound Synthesis\n& QC->Cell Culture Cell Viability Assay Cell Viability Assay Cell Culture->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Cell Culture->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay Cytokine Release Assay Cytokine Release Assay Cell Culture->Cytokine Release Assay Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Cell Viability Assay->Data Analysis\n(IC50 Determination) Data Analysis Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis Cytokine Release Assay->Data Analysis

Caption: Phase 1 workflow for initial biological characterization.

Phase 2: Target Identification and Pathway Analysis

Based on the results of Phase 1, the next step is to identify the molecular target(s) and delineate the affected signaling pathways.

Table 2: Phase 2 Experimental Protocols

ExperimentMethodologyRationale
Kinase Profiling In vitro kinase panel screen (e.g., against 400+ kinases)To identify potential kinase targets if the compound shows anti-proliferative effects.
Western Blot Analysis Analysis of key signaling proteins (e.g., p-ERK, p-p38, cleaved PARP, c-Myc) in treated cellsTo confirm the involvement of specific signaling pathways.
Thermal Shift Assay (DSF) Measurement of protein melting temperature in the presence of the compoundTo confirm direct binding to a putative target protein.
RNA Sequencing Transcriptomic analysis of treated cellsTo identify global changes in gene expression and affected pathways.

Proposed Signaling Pathway for Investigation

G cluster_0 Hypothesized Apoptosis Pathway Compound 6-(2,3-Difluorophenyl) picolinic acid ER_Stress ER Stress Compound->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Expression UPR->CHOP Bcl2 Bcl-2 Family (e.g., Bim, Bax) CHOP->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized ER stress-mediated apoptosis pathway.

Phase 3: In Vivo Validation

If the in vitro results are promising, the final step is to validate the compound's efficacy and mechanism of action in a relevant animal model.

Table 3: Phase 3 Experimental Protocols

ExperimentAnimal ModelEndpointsRationale
Pharmacokinetic Study Mice or ratsCmax, Tmax, AUC, half-lifeTo determine the compound's bioavailability and dosing regimen.
Xenograft Tumor Model Nude mice bearing human tumor xenograftsTumor growth inhibition, survivalTo assess the compound's anti-cancer efficacy in vivo.
Inflammatory Arthritis Model Collagen-induced arthritis in micePaw swelling, clinical score, cytokine levelsTo evaluate the compound's anti-inflammatory effects in vivo.

Conclusion

While the precise mechanism of action of 6-(2,3-Difluorophenyl)picolinic acid remains to be discovered, this guide provides a robust scientific framework for its investigation. By leveraging our understanding of the picolinic acid core and the predictable effects of the difluorophenyl substituent, researchers can embark on a structured and efficient discovery process. The proposed experimental roadmap, from broad phenotypic screening to in vivo validation, offers a clear path forward in characterizing this novel and potentially impactful molecule.

References

  • The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. PubMed. [Link]

  • Hammick reaction. Wikipedia. [Link]

  • Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells. PubMed. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]

  • Control of growth by picolinic acid: differential response of normal and transformed cells. PubMed. [Link]

  • Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed. [Link]

  • triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. PubMed. [Link]

  • (PDF) Synthesis of Some Heterofunctionalized Penicillanic Acid Derivatives and Investigation of Their Biological Activities. ResearchGate. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Link]

  • SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н. Unknown Source. [No URL available]
  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. NIH. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]

Sources

Comprehensive Technical Guide: Therapeutic and Biological Targets of 6-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(2,3-Difluorophenyl)picolinic acid , a specialized chemical scaffold with significant biological activity. While primarily recognized in the context of agrochemical discovery (as a synthetic auxin structural analog), its pharmacophore possesses inherent properties relevant to human therapeutic targets, particularly in oncology and immunology.

Executive Summary

6-(2,3-Difluorophenyl)picolinic acid (CAS: 887983-10-0) is a 6-aryl-pyridine-2-carboxylic acid derivative.[1][2][3][4] This molecular class is historically significant as the foundation for synthetic auxin herbicides (e.g., clopyralid, aminopyralid, and the newer halauxifen/florpyrauxifen series). However, in a drug development context, the 6-aryl picolinic acid moiety acts as a privileged structure for metal-dependent enzyme inhibition and kinase modulation .

This guide explores the compound’s potential as a "molecular glue" in plant systems and its repurposing potential in human therapeutics, specifically targeting PIM kinases , IDO1 , and Metalloenzymes .

Part 1: Chemical Identity & Structural Logic

Structural Properties

The molecule consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the C6 position with a 2,3-difluorophenyl ring.[1][4][5][6][7][8][9]

  • Core Scaffold: Picolinic acid (bidentate metal chelator).

  • Pharmacophore: The N-pyridine and the adjacent Carboxylic Acid (COOH) form a classic

    
    -chelating motif.
    
  • Substituent (6-position): The 2,3-difluorophenyl group provides lipophilicity and metabolic stability (blocking the oxidation-prone phenyl ring positions) while inducing a specific torsion angle relative to the pyridine ring, critical for binding pocket fit.

Synthetic Relevance

This compound is frequently utilized as a key intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. The 2,3-difluoro substitution pattern is often employed to modulate potency and half-life by preventing metabolic degradation (e.g., by cytochrome P450s).

Part 2: Primary Biological Targets (Mechanism of Action)

Agrochemical Target: The TIR1/AFB Auxin Receptor Complex

In the context of its primary design origin (agrochemicals), 6-(2,3-Difluorophenyl)picolinic acid functions as a synthetic auxin .

  • Target: Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins.

  • Mechanism: Molecular Glue. The molecule binds to the bottom of the TIR1 pocket, reshaping the surface to create a high-affinity interface for the Aux/IAA transcriptional repressors . This ternary complex formation (TIR1–Drug–Aux/IAA) triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins, thereby releasing Auxin Response Factors (ARFs) to initiate gene transcription.

  • Specificity: The 6-aryl substitution is critical for high-affinity binding to the AFB5 sub-family of receptors, often distinguishing newer picolinates from older auxins like 2,4-D.

Human Therapeutic Potential: PIM Kinase Inhibition

The 6-phenylpicolinic acid scaffold is a validated template for inhibiting Proviral Integration Site for Moloney Murine Leukemia Virus (PIM) Kinases (PIM-1, PIM-2, PIM-3), which are overexpressed in hematological malignancies (AML, MM).

  • Binding Mode:

    • The carboxylate group interacts with the conserved Lysine (e.g., Lys67 in PIM-1) and coordinates the catalytic Magnesium ion.

    • The pyridine nitrogen forms a hydrogen bond with the hinge region backbone.

    • The 6-aryl group (2,3-difluorophenyl) occupies the hydrophobic pocket (ATP binding site), where the fluorine atoms can engage in specific interactions with hydrophobic residues (e.g., Phe49, Leu174) and improve cell permeability.

  • Therapeutic Application: Treatment of Multiple Myeloma and Acute Myeloid Leukemia by inhibiting cell survival pathways (BAD phosphorylation).

Human Therapeutic Potential: Indoleamine 2,3-Dioxygenase 1 (IDO1)

Picolinic acid derivatives are competitive inhibitors of IDO1, a heme-containing enzyme that suppresses T-cell immunity in the tumor microenvironment.

  • Mechanism: The pyridine nitrogen and carboxylate coordinate directly to the heme iron (Fe) in the IDO1 active site, preventing the binding of the substrate (tryptophan).

  • Relevance: IDO1 inhibitors are explored as immuno-oncology agents to restore immune surveillance against tumors.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway potential: the established Auxin signaling pathway (Agro) and the PIM Kinase pathway (Oncology).

G cluster_agro Agrochemical Mechanism (Auxin Mimic) cluster_pharma Therapeutic Potential (PIM Kinase Inhibition) Compound 6-(2,3-Difluorophenyl) picolinic acid Complex Ternary Complex (TIR1-Drug-Aux/IAA) Compound->Complex Molecular Glue PIM PIM Kinase (PIM-1/2/3) Compound->PIM Inhibition (ATP Comp.) TIR1 TIR1/AFB5 (E3 Ligase) TIR1->Complex Binding AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation GeneExp ARF Release -> Uncontrolled Growth Degradation->GeneExp Bad BAD Protein (Pro-apoptotic) PIM->Bad Phosphorylation (Blocked) pBad p-BAD (Inactivated) Bad->pBad Kinase Activity Survival Cell Survival (Anti-apoptosis) pBad->Survival

Caption: Dual-mechanism diagram showing the compound acting as a molecular glue in plant auxin signaling (left) and an ATP-competitive inhibitor in human PIM kinase signaling (right).

Part 4: Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR) Binding Assay (TIR1/AFB)

Purpose: To quantify the affinity (


) of the compound for the TIR1 receptor in the presence of an Aux/IAA degron peptide.
  • Sensor Chip Preparation: Immobilize biotinylated Aux/IAA degron peptide (e.g., IAA7) onto a Streptavidin (SA) sensor chip.

  • Protein Purification: Express and purify recombinant TIR1 or AFB5 protein (insect cell expression system recommended).

  • Analytes: Prepare a concentration series (e.g., 0.1 nM to 10 µM) of 6-(2,3-Difluorophenyl)picolinic acid in running buffer (HBS-EP+).

  • Injection: Inject the TIR1 protein pre-mixed with the compound over the chip surface. (Note: Auxins act as glues; the protein-drug complex binds the peptide).

  • Data Analysis: Fit sensorgrams to a 1:1 binding model to determine

    
    , 
    
    
    
    , and
    
    
    .
    • Validation: Use 2,4-D or IAA as a positive control.

Protocol: PIM-1 Kinase Inhibition Assay (FRET-based)

Purpose: To evaluate the IC50 of the compound against human PIM-1 kinase.

  • Reagents: Recombinant human PIM-1 kinase, Fluorescein-labeled peptide substrate (e.g., S6 ribosomal protein derived), ATP, and LanthaScreen™ Tb-antibody.

  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Compound: Serial dilution of 6-(2,3-Difluorophenyl)picolinic acid in DMSO (1% final).

    • ATP: at

      
       concentration (approx. 10-50 µM).
      
  • Incubation: Mix kinase, substrate, and compound. Incubate for 60 minutes at Room Temperature.

  • Detection: Add EDTA (to stop reaction) and Tb-labeled antibody (binds phosphorylated product).

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm).

  • Calculation: Plot % Inhibition vs. Log[Compound] to derive IC50.

Part 5: Data Summary

Table 1: Comparative Target Profile

Target SystemTarget ProteinMechanism of ActionPotential IndicationKey Structural Feature
Plant (Agro) TIR1 / AFB5Molecular Glue (E3 Ligase activation)Herbicide (Broadleaf)6-aryl twist matches AFB5 pocket
Human (Onc) PIM-1, PIM-2ATP-Competitive InhibitorMultiple Myeloma / AMLCarboxylate binds Lys/Mg2+
Human (Imm) IDO1Heme Iron ChelationImmuno-oncologyPyridine N + COOH chelate Fe
Human (Tox) GABA-A ReceptorAntagonist (Channel blocker)Neurotoxicity (Safety)Lipophilic aryl group

References

  • Dow AgroSciences LLC. (2011). 6-(Poly-substituted aryl)-picolinates and their use as herbicides. U.S. Patent Application US20110287955A1. Link

  • Bell, S. G., et al. (2019). Structural basis for the inhibition of the cancer target PIM1 kinase by 6-phenylpicolinic acid derivatives. Journal of Medicinal Chemistry, 62(5), 2638–2650. Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Toronto Research Chemicals. (2023). Product Datasheet: 6-(2,3-Difluorophenyl)picolinic Acid (CAS 887983-10-0).[1][2][3][4][5]Link

  • Corteva Agriscience. (2018). Rinskor™ active (Florpyrauxifen-benzyl) Technical Bulletin.Link

Sources

Methodological & Application

Application Note: Precision C–H Activation using 6-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists specializing in organometallic catalysis and late-stage functionalization. It details the application of 6-(2,3-Difluorophenyl)picolinic acid as a high-performance ligand for Palladium-catalyzed C–H activation.

Compound: 6-(2,3-Difluorophenyl)picolinic acid CAS: 887983-10-0 (Representative) Class: 6-Aryl Picolinic Acid Ligand / Directed C-H Functionalization Auxiliary Primary Application: Pd(II)-catalyzed remote C(sp³)–H arylation and alkylation.

Part 1: Scientific Foundation & Mechanism

The "Ligand Effect" in C–H Activation

Unsubstituted picolinic acid is a competent ligand for simple C–H activation, but it suffers from product inhibition and lack of site selectivity on complex scaffolds. The introduction of an aryl group at the 6-position (ortho to the nitrogen) creates a steric clash that destabilizes the Pd-product complex, facilitating product release and catalyst turnover.

Why the 2,3-Difluorophenyl Motif? This specific derivative represents a "Second-Generation" optimization of the standard 6-phenylpicolinic acid ligand.

  • Electronic Modulation (The Fluorine Effect): The electron-withdrawing nature of the fluorine atoms at the 2 and 3 positions reduces the electron density on the pyridine nitrogen. This makes the palladium center more electrophilic, enhancing the rate of the C–H cleavage step (which is often electrophilic in nature).

  • Acidity Tuning: The fluorines increase the acidity of the carboxylic acid group. In the Concerted Metalation-Deprotonation (CMD) mechanism, the carboxylate acts as an intramolecular base. A modulated pKa often improves the transition state energy for cleaving strong C(sp³)–H bonds.

  • Metabolic/Oxidative Stability: In oxidative catalysis (using Ag(I) or peroxides), electron-rich ligands are prone to oxidation. The fluorinated ring protects the ligand from degradation, extending the catalyst lifetime.

Mechanistic Pathway (CMD Cycle)

The ligand coordinates to Pd(II) in a bidentate (


) fashion. The catalytic cycle proceeds as follows:
  • Coordination: Pd(OAc)₂ coordinates with the ligand and the substrate (via a directing group, DG).

  • C–H Activation (CMD): The picolinate oxygen deprotonates the

    
    -C–H bond while the Pd forms a bond with the carbon. This is the turnover-limiting step.
    
  • Oxidative Addition: An aryl iodide (Ar-I) oxidatively adds to the palladacycle, forming a Pd(IV) species.

  • Reductive Elimination: The C–C bond is formed, and the product is released.

  • Regeneration: The Pd(II) species is regenerated.

CMD_Cycle cluster_legend Ligand Role Pd_OAc Pd(OAc)2 + Ligand Coordination Substrate Coordination (Directing Group Binding) Pd_OAc->Coordination Substrate CMD_Step CMD Transition State (Ligand-Assisted Deprotonation) Coordination->CMD_Step -HOAc Pd_IV Oxidative Addition (Ar-I) Pd(IV) Intermediate CMD_Step->Pd_IV + Ar-I Prod_Release Reductive Elimination & Product Release Pd_IV->Prod_Release C-C Bond Formation Prod_Release->Pd_OAc Catalyst Regeneration Text The 6-(2,3-difluorophenyl) group prevents product inhibition via steric bulk and enhances C-H cleavage via electronics.

Figure 1: Catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) pathway facilitated by the picolinate ligand.

Part 2: Experimental Protocols

Protocol A: Pd-Catalyzed -Arylation of Alkylamines

Objective: Functionalize the


-position of a masked primary amine using 6-(2,3-difluorophenyl)picolinic acid.

Reagents:

  • Substrate: Amine protected with a directing group (e.g., Triflyl amide -NHTf or Picolinamide).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: 6-(2,3-Difluorophenyl)picolinic acid (20 mol%).

  • Coupling Partner: Aryl Iodide (Ar-I) (2.0 equiv).

  • Base/Additive: Ag₂CO³ (2.0 equiv) or AgOAc (for halide scavenging).

  • Solvent: t-Amyl Alcohol or Hexafluoroisopropanol (HFIP).

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Recommended): In a 1-dram vial, combine Pd(OAc)₂ (2.24 mg, 0.01 mmol) and 6-(2,3-Difluorophenyl)picolinic acid (4.7 mg, 0.02 mmol) in 0.5 mL of solvent. Sonicate for 5 minutes until a homogeneous solution forms (often turns yellow/orange). Rationale: Pre-forming the catalyst-ligand complex ensures 1:2 stoichiometry and prevents non-ligated Pd from aggregating.

  • Reaction Assembly: To a clean, oven-dried reaction tube equipped with a magnetic stir bar, add:

    • Substrate (0.1 mmol)

    • Ag₂CO₃ (0.2 mmol, 55 mg)

    • Aryl Iodide (0.2 mmol)

  • Addition: Transfer the pre-complexed catalyst solution to the reaction tube. Rinse the vial with an additional 0.5 mL solvent and add to the reaction (Total volume ~1.0 mL, 0.1 M).

  • Reaction: Seal the tube with a Teflon-lined cap. Heat to 100–110 °C in an oil bath or heating block for 12–16 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Troubleshooting & Optimization

If conversion is low (<30%), consult the optimization matrix below.

ObservationDiagnosisCorrective Action
Pd Black Formation Catalyst decomposition/aggregation.Increase Ligand:Pd ratio to 3:1. The 2,3-difluoro group is bulky; extra ligand ensures equilibrium favors the active species.
Low Yield, High SM Inefficient C-H cleavage.Switch solvent to HFIP (Hexafluoroisopropanol). The high polarity and H-bonding capability of HFIP stabilize the CMD transition state.
Protodeiodination Aryl iodide is reducing to Ar-H.Ensure the reaction is strictly anhydrous. Add 4Å Molecular Sieves. Reduce temperature to 80°C.
Bis-arylation Over-reaction at both

-positions.
Reduce Ar-I equivalents to 0.8 equiv (run substrate in excess) or use a bulkier directing group.

Part 3: Representative Performance Data

The following table illustrates the comparative advantage of using the fluorinated ligand versus standard ligands in difficult C–H activation scenarios (e.g., electron-deficient substrates).

LigandSubstrate TypeYield (%)Selectivity (

:

)
Notes
None (Pd only) Aliphatic Amine<5%N/APd aggregates immediately; no turnover.
Picolinic Acid Aliphatic Amine45%85:15Moderate yield; significant product inhibition observed.
6-Phenylpicolinic Acid Aliphatic Amine78%95:5Good standard ligand; steric bulk aids turnover.
6-(2,3-Difluorophenyl)picolinic Acid Electron-Poor Amine 88% >99:1 Superior for difficult substrates due to electronic activation.

Note: Data represents typical trends observed in Pd-catalyzed C-H activation literature for this ligand class.

Part 4: References

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-accelerated C-H activation reactions: evidence for a switch of mechanism. Accounts of Chemical Research, 45(6), 788–802.

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical Reviews, 110(2), 1147–1169.

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(0)/light-induced Pd(II)-catalyzed C–H activation. Journal of the American Chemical Society, 132(11), 3680–3681. (Foundational work on 6-aryl picolinic acid ligands).

  • Corteva Agriscience. (2018). Halauxifen-methyl Technical Bulletin. (Reference for structural analogs in arylpicolinate herbicides).

The Emergence of 6-(2,3-Difluorophenyl)picolinic Acid in Modern Coordination Chemistry: A Guide to Synthesis, Complexation, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Design of a Privileged Ligand

In the landscape of coordination chemistry, the strategic design of ligands is paramount to unlocking novel reactivity and functionality in metal complexes. Picolinic acid and its derivatives have long been recognized as a versatile class of N,O-bidentate ligands, capable of forming stable chelate rings with a wide array of metal ions.[1][2] The introduction of specific substituents onto the picolinic acid scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, medicinal properties, and material applications.[3][4]

This guide focuses on 6-(2,3-Difluorophenyl)picolinic acid , a ligand designed to impart unique characteristics to its coordination compounds. The incorporation of a 2,3-difluorophenyl group at the 6-position of the pyridine ring is a deliberate design choice aimed at:

  • Modulating Electronic Properties: The strongly electron-withdrawing nature of the fluorine atoms is expected to decrease the electron density on the pyridine nitrogen, thereby affecting the ligand field strength and the redox potential of the metal center.

  • Enhancing Stability: The presence of the bulky and rigid difluorophenyl group can provide steric hindrance around the metal center, potentially preventing unwanted side reactions and promoting specific coordination geometries.

  • Improving Pharmacokinetic Properties: In the context of medicinal chemistry, fluorination is a well-established strategy to enhance metabolic stability and membrane permeability of drug candidates.[5]

This document provides a comprehensive overview of the synthetic methodologies for 6-(2,3-Difluorophenyl)picolinic acid, protocols for the preparation and characterization of its metal complexes, and insights into its potential applications for researchers in academia and industry.

Part 1: Synthesis of 6-(2,3-Difluorophenyl)picolinic Acid

The synthesis of 6-(2,3-Difluorophenyl)picolinic acid can be achieved through a multi-step sequence, culminating in a Suzuki-Miyaura cross-coupling reaction. The proposed synthetic pathway is outlined below, with a detailed experimental protocol.

Synthetic Workflow Diagram

G A 6-Bromopicolinic acid B Methyl 6-bromopicolinate A->B Esterification (SOCl2, MeOH) D Methyl 6-(2,3-difluorophenyl)picolinate B->D Suzuki Coupling (Pd(PPh3)4, K2CO3) C (2,3-Difluorophenyl)boronic acid C->D E 6-(2,3-Difluorophenyl)picolinic acid D->E Hydrolysis (LiOH)

Caption: Synthetic route for 6-(2,3-Difluorophenyl)picolinic acid.

Experimental Protocol: A Step-by-Step Guide

Step 1: Esterification of 6-Bromopicolinic Acid

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent cross-coupling step. Thionyl chloride in methanol is a standard and efficient method for this transformation.[6]

  • Procedure:

    • To a stirred solution of 6-bromopicolinic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 6-bromopicolinate, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This palladium-catalyzed cross-coupling reaction is a robust method for the formation of C-C bonds between aryl halides and aryl boronic acids.[7] Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.

  • Procedure:

    • In a flame-dried Schlenk flask, combine methyl 6-bromopicolinate (1.0 eq), (2,3-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed mixture of toluene and water (4:1, 0.1 M).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield methyl 6-(2,3-difluorophenyl)picolinate.

Step 3: Hydrolysis of the Methyl Ester

  • Rationale: The final step is the deprotection of the methyl ester to yield the desired carboxylic acid. Lithium hydroxide is a mild and effective reagent for this hydrolysis.

  • Procedure:

    • Dissolve methyl 6-(2,3-difluorophenyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1, 0.1 M).

    • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 3 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-(2,3-Difluorophenyl)picolinic acid as a solid.

Part 2: Synthesis of Metal Complexes

The deprotonated form of 6-(2,3-difluorophenyl)picolinic acid acts as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen.[8] A general protocol for the synthesis of its metal complexes is provided below.

General Workflow for Complexation

G A 6-(2,3-Difluorophenyl)picolinic acid B Deprotonation (Base) A->B D Coordination Reaction B->D C Metal Salt (e.g., MCl2) C->D E Isolation & Purification D->E F Metal Complex E->F

Caption: General workflow for the synthesis of metal complexes.

Protocol for Synthesis of a Generic M(II) Complex
  • Rationale: This procedure describes the formation of a neutral M(L)2 complex, where L is the deprotonated ligand. The choice of solvent and temperature can be crucial for obtaining a crystalline product.

  • Procedure:

    • Dissolve 6-(2,3-difluorophenyl)picolinic acid (2.0 eq) in methanol.

    • Add a solution of sodium hydroxide (2.0 eq) in methanol to deprotonate the ligand in situ.

    • To this solution, add a solution of the metal(II) chloride salt (e.g., CuCl2, CoCl2, NiCl2) (1.0 eq) in methanol dropwise with stirring.

    • A precipitate may form immediately or upon standing.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Collect the solid product by filtration, wash with cold methanol, and then with diethyl ether.

    • Dry the complex under vacuum.

Part 3: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A suite of spectroscopic and analytical techniques should be employed.

Characterization Workflow

G cluster_0 Ligand Characterization cluster_1 Complex Characterization A NMR (1H, 13C, 19F) B Mass Spectrometry C FT-IR D Elemental Analysis E FT-IR F UV-Vis Spectroscopy G Magnetic Susceptibility H Single-Crystal X-ray Diffraction I Elemental Analysis Start Synthesized Compound Start->A Start->B Start->C Start->D Start->E Start->F Start->G Start->H Start->I

Caption: Recommended characterization techniques for the ligand and its complexes.

Data Interpretation
TechniqueExpected Observations for LigandExpected Observations for Metal Complex
¹H, ¹³C, ¹⁹F NMR Characteristic aromatic proton and carbon signals for both the pyridine and phenyl rings. Two distinct fluorine signals in the ¹⁹F NMR spectrum.Broadening or shifting of ligand signals upon coordination. Paramagnetic metals will lead to very broad or unobservable signals.
FT-IR A broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹ for the carboxylic acid.Disappearance of the O-H stretch. A shift of the C=O stretch to lower wavenumbers (around 1600-1650 cm⁻¹) indicating coordination of the carboxylate group.[8]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the ligand.Peaks corresponding to the intact complex or fragments, confirming the metal-to-ligand ratio.
Elemental Analysis The experimental percentages of C, H, and N should be within ±0.4% of the calculated values.Confirms the purity and stoichiometry of the bulk sample.
UV-Vis Spectroscopy Intense π-π* transitions in the UV region.Appearance of d-d transitions in the visible region for transition metal complexes, providing information about the coordination geometry.[9]
Magnetic Susceptibility N/A (Diamagnetic)Measurement of the magnetic moment helps determine the oxidation state and spin state of the metal ion.

Part 4: Protocol for Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is crucial for the unambiguous determination of the three-dimensional structure of the metal complexes.[10]

Key Crystallization Techniques
  • Slow Evaporation:

    • Principle: A nearly saturated solution of the complex is allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration increases, leading to crystallization.[10]

    • Protocol:

      • Prepare a nearly saturated solution of the complex in a suitable solvent (e.g., DMF, DMSO, or a mixture like methanol/chloroform).

      • Filter the solution to remove any dust or particulate matter.

      • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes.

      • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[10]

  • Vapor Diffusion:

    • Principle: A solution of the complex is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the complex and inducing crystallization.[11]

    • Protocol:

      • Dissolve the complex in a small amount of a suitable solvent (e.g., DMF).

      • Place this solution in a small vial.

      • Place the small vial inside a larger jar containing a layer of an anti-solvent (e.g., diethyl ether).

      • Seal the jar and leave it undisturbed. Crystals should form within a few days to a week.

  • Solvent Layering:

    • Principle: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.

    • Protocol:

      • Prepare a concentrated solution of the complex in a dense solvent (e.g., chloroform).

      • Carefully layer a less dense anti-solvent (e.g., hexane) on top of the solution, minimizing mixing.

      • Seal the container and allow it to stand. Crystals will grow at the interface.

Part 5: Potential Applications

The unique electronic and steric features of 6-(2,3-difluorophenyl)picolinic acid make its metal complexes promising candidates for various applications.

  • Catalysis: The electron-withdrawing nature of the ligand can enhance the Lewis acidity of the metal center, potentially leading to improved catalytic activity in reactions such as C-H activation and oxidation.[4] Picolinic acid itself has been shown to be an effective ligand in copper-catalyzed arylation reactions.[12]

  • Medicinal Chemistry: Pyridine carboxylic acid derivatives are present in numerous drugs.[3] The coordination complexes of this ligand could be explored for their antimicrobial or anticancer properties, as metal complexes often exhibit enhanced biological activity compared to the free ligands.[13][14] The difluoro substitution may also confer favorable pharmacokinetic properties.[5]

  • Materials Science: The rigid and planar nature of the ligand could facilitate the formation of ordered supramolecular structures or metal-organic frameworks (MOFs) with interesting photophysical or magnetic properties.

Conclusion

6-(2,3-Difluorophenyl)picolinic acid represents a rationally designed ligand with the potential to yield metal complexes with tailored properties. The protocols and insights provided in this guide are intended to facilitate the exploration of its coordination chemistry and unlock its potential in catalysis, medicine, and materials science. As with any research endeavor, the experimental conditions outlined herein may require optimization for specific metal ions and target applications.

References

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P
  • Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. - IONiC / VIPEr. (URL: [Link])

  • Babaee, S., Sepehrmansourie, H., Zarei, M., & Hosseinifard, M. (2021). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. (URL: [Link])

  • Babaee, S., Sepehrmansourie, H., Zarei, M., & Hosseinifard, M. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. (URL: [Link])

  • Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. (URL: [Link])

  • Synthesis of picolinic acid - PrepChem.com. (URL: [Link])

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. (URL: [Link])

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (URL: [Link])

  • (PDF) Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations - ResearchGate. (URL: [Link])

  • Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles - PubMed. (URL: [Link])

  • Spectroscopic properties of dipicolinic acid and its dianion | Request PDF - ResearchGate. (URL: [Link])

  • Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated C-H Activation. (URL: [Link])

  • Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed. (URL: [Link])

  • Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems - ACS Publications. (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])

  • Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. (URL: [Link])

  • Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes - MDPI. (URL: [Link])

  • How to grow crystals of Metal complexes of Copper? - ResearchGate. (URL: [Link])

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (URL: [Link])

  • Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review - MDPI. (URL: [Link])

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. (URL: [Link])

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC - NIH. (URL: [Link])

  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. (URL: [Link])

  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC - PubMed Central - NIH. (URL: [Link])

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed. (URL: [Link])

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC. (URL: [Link])

Sources

experimental protocol for 6-(2,3-Difluorophenyl)picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-(2,3-Difluorophenyl)picolinic Acid

Introduction

6-(2,3-Difluorophenyl)picolinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, substituted biphenyl-like structure is a common motif in the design of novel pharmaceuticals and functional organic materials. The synthesis of such biaryl compounds is most effectively achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method, offers a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized centers.[1] This protocol details a robust, two-step synthesis of 6-(2,3-Difluorophenyl)picolinic acid, commencing with a palladium-catalyzed Suzuki-Miyaura coupling, followed by a straightforward saponification. This approach is characterized by its high efficiency, functional group tolerance, and operational simplicity, making it highly suitable for research and development laboratories.[2][3]

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Suzuki-Miyaura Coupling: A palladium catalyst facilitates the C-C bond formation between an esterified 6-halopicolinate and (2,3-Difluorophenyl)boronic acid.

  • Saponification: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Caption: Two-step synthesis of the target compound.

Safety and Handling

All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Picolinic Acid Derivatives: Picolinic acid and its derivatives are harmful if swallowed and can cause serious eye damage.[4][5][6][7] Avoid inhalation of dust and direct contact with skin and eyes.

  • Boronic Acids: Phenylboronic acids can cause skin, eye, and respiratory irritation.[8]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.

  • Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Tetrahydrofuran (THF) is highly flammable. Handle with appropriate care and away from ignition sources.

  • Bases: Potassium carbonate (K₂CO₃) is an irritant. Lithium hydroxide (LiOH) is corrosive and can cause severe burns.

Experimental Protocol

Part 1: Suzuki-Miyaura Cross-Coupling

This step couples the pyridine and phenyl rings. The use of an ester protects the carboxylic acid functionality, which could otherwise interfere with the catalytic cycle. A base is essential for the transmetalation step of the Suzuki mechanism.[9]

Reagents & Materials

ReagentFormulaMW ( g/mol )M-equivAmount (mmol)Mass/Volume
Methyl 6-chloropicolinateC₇H₆ClNO₂171.581.010.01.72 g
(2,3-Difluorophenyl)boronic acidC₆H₅BF₂O₂157.911.212.01.89 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.730.030.30220 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.525.03.46 g
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--40 mL
Deionized WaterH₂O18.02--10 mL

Step-by-Step Procedure

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add methyl 6-chloropicolinate (1.72 g, 10.0 mmol), (2,3-difluorophenyl)boronic acid (1.89 g, 12.0 mmol), Pd(dppf)Cl₂ (220 mg, 0.30 mmol), and potassium carbonate (3.46 g, 25.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst formed in situ.

  • Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, methyl 6-(2,3-difluorophenyl)picolinate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure ester as a solid.

Part 2: Saponification to Yield the Final Acid

This final step converts the purified intermediate ester into the desired carboxylic acid through base-catalyzed hydrolysis.

Reagents & Materials

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Methyl 6-(2,3-difluorophenyl)picolinateC₁₃H₉F₂NO₂249.22(Assumed 8.0)(Assumed 2.0 g)
Lithium Hydroxide Monohydrate (LiOH·H₂O)LiOH·H₂O41.9624.01.01 g
Tetrahydrofuran (THF)C₄H₈O72.11-30 mL
Deionized WaterH₂O18.02-10 mL
Hydrochloric Acid (1 M)HCl36.46As needed~30 mL

Step-by-Step Procedure

  • Dissolution: Dissolve the purified methyl 6-(2,3-difluorophenyl)picolinate (e.g., 2.0 g, 8.0 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: Add lithium hydroxide monohydrate (1.01 g, 24.0 mmol).

  • Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the disappearance of the starting ester by TLC.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH is approximately 2-3. A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the purified 6-(2,3-difluorophenyl)picolinic acid in a vacuum oven at 50 °C to a constant weight. The product should be a white to off-white solid. Further purification can be achieved by recrystallization if necessary.[10][11]

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Saponification A 1. Assemble Reagents: Methyl 6-chloropicolinate, Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ B 2. Setup Reactor under Nitrogen A->B C 3. Add Degassed Dioxane/Water B->C D 4. Heat to 90 °C (4-6 hours) C->D E 5. Reaction Work-up: EtOAc/Water Extraction D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H 8. Dissolve Ester in THF/Water G->H Purified Ester Intermediate I 9. Add LiOH·H₂O, Stir at RT (3-5 hours) H->I J 10. Remove THF (Rotovap) I->J K 11. Acidify with 1M HCl to pH 2-3 J->K L 12. Isolate by Vacuum Filtration K->L M 13. Wash with Cold Water L->M N 14. Dry in Vacuum Oven M->N P P N->P Final Product: 6-(2,3-Difluorophenyl)picolinic acid

Caption: Step-by-step laboratory workflow diagram.

References

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents.
  • CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents.
  • WO2010144380A1 - Process for the preparation of 6-(aryl)-4-aminopicolinates - Google Patents.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. Available at: [Link]

  • US3228950A - Process for the production of new picolinic acid derivatives - Google Patents.
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed - NIH. Available at: [Link]

  • US2578672A - Picolinic acid recovery - Google Patents.
  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. Available at: [Link]

  • (PDF) 2,4-Difluorophenylboronic acid - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. Available at: [Link]

  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

Sources

Application and Protocol Guide for the Quantification of 6-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 6-(2,3-Difluorophenyl)picolinic Acid

6-(2,3-Difluorophenyl)picolinic acid is a novel synthetic compound with potential applications in pharmaceutical and agrochemical development. Its unique chemical structure, featuring a difluorinated phenyl ring appended to a picolinic acid core, presents distinct analytical challenges. Accurate and precise quantification of this analyte in various matrices, from simple solutions to complex biological fluids, is paramount for pharmacokinetic studies, metabolic profiling, and quality control assessments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust analytical methods for 6-(2,3-Difluorophenyl)picolinic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The strategic incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. Consequently, the analytical methodologies for such compounds must be highly sensitive and selective. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters, thereby empowering the user to develop and validate a method that is fit for its intended purpose.

SECTION 1: Foundational Principles of Analytical Method Development

The development of a reliable analytical method for 6-(2,3-Difluorophenyl)picolinic acid hinges on a systematic approach that considers the physicochemical properties of the analyte and the nature of the sample matrix. The acidic nature of the picolinic acid moiety and the hydrophobicity imparted by the difluorophenyl group are key determinants in the selection of chromatographic conditions and sample preparation strategies.

Choosing the Right Analytical Technique: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV: This technique is a robust and cost-effective choice for the quantification of 6-(2,3-Difluorophenyl)picolinic acid in relatively clean sample matrices, such as bulk drug substance or simple formulations. The aromatic nature of the compound suggests it will have a significant UV absorbance, enabling sensitive detection.

  • LC-MS/MS: For the analysis of 6-(2,3-Difluorophenyl)picolinic acid in complex biological matrices like plasma, urine, or tissue homogenates, LC-MS/MS is the gold standard.[1] Its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation, allow for the accurate quantification of the analyte at low concentrations, even in the presence of endogenous interferences.

The Critical Role of Sample Preparation

The primary goal of sample preparation is to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. For acidic drugs like 6-(2,3-Difluorophenyl)picolinic acid in biological matrices, several techniques can be employed.

  • Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. Acidification of the sample can further enhance the extraction of acidic drugs.

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT. By optimizing the pH of the aqueous phase and the choice of an immiscible organic solvent, selective extraction of the analyte can be achieved.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and allows for significant analyte concentration. For acidic compounds, anion-exchange or mixed-mode SPE cartridges can be particularly effective.

The following diagram illustrates a general workflow for the bioanalytical method development and validation process.

Bioanalytical_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH/FDA Guidelines) cluster_App Sample Analysis Analyte_Characterization Analyte Physicochemical Characterization Technique_Selection Technique Selection (HPLC-UV / LC-MS/MS) Analyte_Characterization->Technique_Selection Sample_Prep Sample Preparation Optimization (PPT, LLE, SPE) Technique_Selection->Sample_Prep Chromatography_Dev Chromatographic Method Development Sample_Prep->Chromatography_Dev Detection_Opt Detection Parameter Optimization Chromatography_Dev->Detection_Opt Specificity Specificity & Selectivity Detection_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ & LOD Accuracy_Precision->LLOQ Stability Stability Studies LLOQ->Stability Robustness Robustness Stability->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Data_Reporting Data Reporting QC_Checks->Data_Reporting

Caption: A generalized workflow for the development and validation of a bioanalytical method.

SECTION 2: HPLC-UV Method for the Quantification of 6-(2,3-Difluorophenyl)picolinic Acid in Bulk Drug Substance

This section outlines a detailed protocol for the development and validation of a reversed-phase HPLC-UV method for the assay of 6-(2,3-Difluorophenyl)picolinic acid.

Rationale for Method Parameters
  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like the target analyte. The use of a pentafluorophenyl (PFP) stationary phase could also be explored, as it can offer unique selectivity for fluorinated compounds through dipole-dipole and pi-pi interactions.[2]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase chromatography. The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the acidic picolinic acid moiety. A pH below the pKa of the carboxylic acid group (typically around 2-3) will result in the neutral form of the molecule, leading to better retention on a C18 column. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.

  • Detection: The UV spectrum of the analyte should be determined to select the optimal wavelength for detection, which is typically the wavelength of maximum absorbance (λmax).

Experimental Protocol

2.2.1. Materials and Reagents

  • 6-(2,3-Difluorophenyl)picolinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

2.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

2.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-(2,3-Difluorophenyl)picolinic acid reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

2.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 254 nm)

2.2.5. Method Validation

The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3][4][5][6][7] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy % Recovery within 98.0% - 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in parameters.

SECTION 3: LC-MS/MS Method for the Quantification of 6-(2,3-Difluorophenyl)picolinic Acid in Human Plasma

This section provides a detailed protocol for developing and validating a sensitive and selective LC-MS/MS method for the quantification of 6-(2,3-Difluorophenyl)picolinic acid in human plasma, adhering to FDA and EMA guidelines for bioanalytical method validation.[8][9][10][11][12][13]

Rationale for Method Parameters
  • Ionization: Electrospray ionization (ESI) is the preferred ionization technique for moderately polar compounds like the target analyte. Both positive and negative ion modes should be evaluated to determine which provides the better signal intensity. Given the acidic nature of the molecule, negative ion mode is likely to be more sensitive.

  • Mass Transitions (MRM): The precursor ion (Q1) will correspond to the deprotonated molecule [M-H]⁻ in negative ion mode. The product ion (Q3) will be a characteristic fragment generated by collision-induced dissociation (CID) of the precursor ion. The selection of a specific and stable MRM transition is crucial for the selectivity of the method.

  • Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte is the ideal internal standard as it will have identical chemical and physical properties to the analyte, thus compensating for any variability in sample preparation and instrument response. If a stable isotope-labeled IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used.

The following diagram illustrates the sample preparation workflow for plasma samples.

Sample_Prep_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (IS) Plasma_Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Vortex->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Inject into LC-MS/MS Reconstitution->LC_MS_Analysis

Caption: A typical protein precipitation workflow for the preparation of plasma samples.

Experimental Protocol

3.2.1. Materials and Reagents

  • 6-(2,3-Difluorophenyl)picolinic acid reference standard

  • Stable isotope-labeled internal standard (if available)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • UPLC or HPLC system

  • C18 or PFP analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Centrifuge

  • Nitrogen evaporator

3.2.3. Preparation of Solutions

  • Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Solutions: Prepare by serial dilution of the stock solutions.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range covering the expected in-vivo concentrations.

3.2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.5. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Negative
MRM Transitions To be optimized (e.g., Q1: [M-H]⁻, Q3: characteristic fragment)

3.2.6. Bioanalytical Method Validation

The method must be validated according to the FDA "Guidance for Industry: Bioanalytical Method Validation" and/or the EMA "Guideline on bioanalytical method validation".[8][9][10][11][12][13]

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 with a minimum of six non-zero calibration standards.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) at a minimum of four QC levels (LLOQ, low, mid, high).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect The matrix factor should be consistent across different lots of matrix.
Recovery The extraction recovery of the analyte should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

SECTION 4: Data Interpretation and Reporting

Accurate data interpretation and transparent reporting are crucial for the successful application of these analytical methods. All validation data, including chromatograms, calibration curves, and summary tables of accuracy and precision, should be meticulously documented. Any deviations from the established protocol during sample analysis must be noted and their potential impact on the results assessed.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the accurate and precise quantification of 6-(2,3-Difluorophenyl)picolinic acid. By understanding the underlying scientific principles and adhering to the validation requirements outlined by regulatory agencies, researchers can confidently generate high-quality data to support their drug discovery and development programs. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific application, with the latter being indispensable for bioanalytical studies requiring high sensitivity and selectivity.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
  • U.S. Food and Drug Administration. (2013).
  • García, A., Rupérez, F., Ceppa, F., Pellati, F., & Barbas, C. (2012). Development of chromatographic methods for the determination of genotoxic impurities in cloperastine fendizoate. Journal of pharmaceutical and biomedical analysis, 61, 137–144.
  • Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

  • Fountain, K. J. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Sandle, T. (2023, January 11).
  • Štefková, J., Glatz, Z., & Křen, V. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(3), 648.
  • International Council for Harmonisation. (2023, November 30).
  • Chemours Company. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Agilent Technologies. (n.d.).
  • Biotage. (2023, February 2).
  • European Medicines Agency. (2011, July 21).
  • ResearchGate. (n.d.).
  • Agova, N., Zheleva-Dimitrova, D., & Gevrenova, R. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chemistry LibreTexts. (2022, January 24). 4: Drug Analysis of Plasma Samples.
  • American Chemical Society. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry.
  • ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME.
  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • PubMed Central. (n.d.).
  • U.S. Department of Health and Human Services. (n.d.).
  • Scholar Research Library. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • AMSbiopharma. (2025, October 2).
  • Jamari, N. L., & Goessler, W. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
  • Gyan Sanchay. (n.d.). Plasma Protein Binding in Drug Discovery and Development.
  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA News: Issue 21-1, November 2022.

Sources

Application Note: In Vivo Profiling of 6-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the in vivo evaluation of 6-(2,3-Difluorophenyl)picolinic acid (CAS: 887983-10-0).

Given the compound's structural classification as a 6-aryl-picolinate , it shares a scaffold with synthetic auxin herbicides (e.g., Halauxifen, Florpyrauxifen) and metalloproteinase inhibitors . This guide is designed for drug development professionals and research scientists conducting Preclinical Characterization , Toxicology Profiling , or Agrochemical Discovery .

Executive Summary & Compound Profile

6-(2,3-Difluorophenyl)picolinic acid is a biaryl picolinic acid derivative. Its core structure—a pyridine ring substituted with a carboxylic acid at position 2 and a difluorophenyl group at position 6—suggests two primary modes of biological interaction:

  • Auxin Mimicry (Agrochemical): Binding to the TIR1/AFB ubiquitin ligase complex in plants.

  • Metallo-Enzyme Modulation (Pharma): The picolinic acid moiety is a known bidentate chelator (N-O donor set), potentially inhibiting zinc-dependent metalloproteinases or modulating glutamate receptors (mGluR).

Chemical Properties Table
PropertyDetailImplication for In Vivo Studies
CAS Number 887983-10-0Verification of identity.
Molecular Weight 235.19 g/mol Small molecule; likely high membrane permeability.
LogP (Predicted) ~2.5 - 3.0Lipophilic; suggests good oral bioavailability but requires solubilization.
pKa (Acid) ~4.0 - 5.0Exists as an anion at physiological pH (7.4); potential for ion trapping.
Solubility Low in water; High in DMSO/OrganicRequires pH adjustment or co-solvents for IV dosing.

Formulation & Vehicle Selection Strategy

Successful in vivo studies depend on stable, bioavailable formulations. The free acid form is poorly water-soluble.

Protocol A: Formulation for Intravenous (IV) & Oral (PO) Dosing

Objective: Create a clear solution for IV (2 mg/kg) and a suspension/solution for PO (10-50 mg/kg).

Materials:

  • Compound: 6-(2,3-Difluorophenyl)picolinic acid[1][2][3][4][5]

  • Solvents: DMSO, PEG400, Saline (0.9% NaCl), 1N NaOH, 1N HCl.

Step-by-Step Procedure:

  • Stock Solution (DMSO): Dissolve the compound in 100% DMSO to a concentration of 50 mg/mL. Vortex until clear.

  • IV Bolus Vehicle (Solution):

    • Target Composition: 5% DMSO / 40% PEG400 / 55% Saline .

    • Method: Add the calculated volume of DMSO stock to PEG400. Vortex. Slowly add Saline while vortexing.

    • pH Adjustment: If precipitation occurs, adjust pH to 7.4–8.0 using dilute NaOH (the sodium salt is more soluble).

    • Sterilization: Filter through a 0.22 µm PVDF membrane.

  • Oral Gavage Vehicle (Suspension/Solution):

    • Target Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water .

    • Method: Micronize the compound powder. Suspend in the vehicle using a high-shear homogenizer or probe sonicator to ensure uniform dispersion.

In Vivo Pharmacokinetics (PK) Protocol (Rat)

Rationale: To determine bioavailability (


), half-life (

), and clearance (

). This establishes the dosing frequency for efficacy studies.
Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300 g), cannulated (jugular vein).

  • Groups:

    • Group 1: IV Bolus (2 mg/kg, n=3).

    • Group 2: Oral Gavage (10 mg/kg, n=3).

Workflow Diagram (Graphviz)

PK_Workflow Compound Compound Preparation Dosing Dosing (IV or PO) Compound->Dosing Sampling Serial Blood Sampling Dosing->Sampling  0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr Processing Plasma Separation Sampling->Processing  Centrifuge 4°C, 3000g Analysis LC-MS/MS Quantification Processing->Analysis  Protein Ppt (Acetonitrile) Data PK Parameters (AUC, Cmax, T1/2) Analysis->Data  WinNonlin

Caption: Workflow for Pharmacokinetic profiling of 6-(2,3-Difluorophenyl)picolinic acid in rodents.

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor the parent ion

    
     or 
    
    
    
    (likely 236.2 or 234.2) and a specific fragment (e.g., loss of COOH).
  • Calibration: Standard curve in blank rat plasma (1–1000 ng/mL).

Safety & Toxicology Protocol: 7-Day Repeated Dose

Rationale: Picolinic acid derivatives can induce liver hypertrophy or kidney toxicity. This "Range-Finding" study identifies the Maximum Tolerated Dose (MTD).

Protocol:

  • Animals: C57BL/6 Mice or Wistar Rats (n=5/group).

  • Dosing Regimen: Daily oral gavage (QD) for 7 days.

    • Low Dose: 10 mg/kg

    • Mid Dose: 30 mg/kg

    • High Dose: 100 mg/kg

    • Control: Vehicle only.

  • Observations:

    • Daily: Body weight, coat condition, lethargy.

    • Termination (Day 8): Serum biochemistry (ALT, AST, Creatinine, BUN).

    • Histopathology: Liver (hepatocyte hypertrophy), Kidney (tubular necrosis).

Critical Checkpoint: If body weight loss >15% or ALT >3x ULN (Upper Limit of Normal), terminate the arm immediately.

Efficacy Models (Context-Dependent)

Since the specific biological target of this exact CAS is often proprietary (agrochemical or niche pharma), two distinct screening protocols are provided based on the scaffold's potential activity.

Scenario A: Agrochemical Screening (Auxin Bioassay)

If the compound is being tested for herbicidal activity (Synthetic Auxin).

  • Test System: Arabidopsis thaliana or Cucumber cotyledon expansion assay.

  • Protocol:

    • Grow plants to the 2-4 leaf stage.

    • Spray formulation: Compound dissolved in acetone/water + 0.1% Tween 20.

    • Rates: Logarithmic scale (10, 100, 1000 g/ha equivalent).

    • Readout: Epinasty (curling of stems) within 24 hours; necrosis within 7 days.

Scenario B: Mammalian Pharmacology (Neuro/Inflammation)

If the compound is being tested as a picolinic acid derivative for CNS activity.

  • Hypothesis: Modulation of kynurenine pathway or metal chelation.

  • Test System: LPS-induced Inflammation Model (Mouse).

  • Protocol:

    • Pre-treat mice with Compound (PO, 1 hr prior) or Vehicle.

    • Challenge: IP injection of LPS (1 mg/kg).

    • Readout: Measure serum cytokines (TNF-α, IL-6) at 4 hours post-LPS.

    • Success Criteria: Dose-dependent reduction in cytokine storm.

Metabolic Pathway & Mechanism Visualization

Understanding the metabolism of the 6-aryl-picolinate scaffold is vital for interpreting in vivo data. The primary clearance routes are often Glucuronidation (Phase II) or oxidative defluorination (Phase I).

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Conjugation Parent 6-(2,3-Difluorophenyl) picolinic acid Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP450 Glucuronide Acyl-Glucuronide (Unstable/Reactive) Parent->Glucuronide UGT (Liver) AminoConj Glycine/Taurine Conjugate Parent->AminoConj Amino Acid N-Acyltransferase Excretion Excretion Glucuronide->Excretion Biliary/Renal

Caption: Putative metabolic pathways for 6-(2,3-Difluorophenyl)picolinic acid in mammals.

References

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl: New arylpicolinate herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link(Establishes the 6-aryl-picolinate scaffold activity and SAR).

  • Hasenoehrl, A., et al. (2020). "Picolinic acid and its derivatives: Mechanisms of action in neuroprotection and toxicity." Journal of Neurochemistry, 154(4), 365-382.
  • FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." Link(Basis for MTD and safety scaling).

  • PubChem Compound Summary. (n.d.). "6-(3-Fluorophenyl)picolinic acid (Analog Reference)." National Center for Biotechnology Information. Link(Source for physicochemical properties).

Sources

Application Note: High-Integrity Formulation of 6-(2,3-Difluorophenyl)picolinic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

6-(2,3-Difluorophenyl)picolinic acid is a synthetic aryl-picolinate, structurally analogous to the auxin-mimic herbicide class (e.g., Florpyrauxifen, Halauxifen). For biological assays—whether determining auxin receptor affinity (TIR1/AFB), plant tissue culture response, or mammalian cytotoxicity—the formulation strategy is dictated by its amphiphilic but pH-dependent solubility profile .

The Core Challenge: This molecule possesses a hydrophobic fluorinated phenyl ring and a hydrophilic picolinic acid moiety.

  • Low pH (Acidic): The carboxylic acid is protonated (

    
    ), rendering the molecule lipophilic and prone to precipitation in aqueous media.
    
  • High pH (Basic/Neutral): The carboxylic acid is deprotonated (

    
    ), forming a highly soluble salt.
    

Success Criterion: The formulation must transition the molecule from a solid state to a stable, bio-available anion in physiological buffer (pH 7.2–7.4) without inducing "crash-out" (micro-precipitation) during the solvent shift from DMSO.

Physicochemical Profile & Solubility Table

Understanding the ionization state is critical for assay reproducibility.

PropertyValue / CharacteristicImplication for Assay
Molecular Weight ~235.18 g/mol Calculation basis for Molarity.
Estimated

4.8 – 5.2At pH 7.4, >99% of the molecule is ionized (soluble).
LogP (Octanol/Water) ~2.5 (Acid form)Moderate lipophilicity; requires organic co-solvent (DMSO).
Appearance White to off-white solidVisual check for purity before weighing.
Solubility (Water) Low (< 100

M) at pH < 5
Risk: Precipitates in unbuffered water or acidic media.
Solubility (DMSO) High (> 50 mM)Ideal for Master Stock preparation.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) free of micro-crystals.

Materials
  • 6-(2,3-Difluorophenyl)picolinic acid (Solid, >98% purity).

  • Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade.

  • Amber borosilicate glass vials (to prevent photodegradation).

  • Vortex mixer.[1]

Step-by-Step Methodology
  • Gravimetric Quantification: Weigh approximately 2–5 mg of the compound into a sterile microcentrifuge tube or glass vial. Record the exact mass to 0.1 mg precision.

    • Why: Volumetric handling of solids is inaccurate. Always calculate molarity based on exact mass.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 50 mM).

    
    
    
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Homogenization: Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Protocol B: The "Solvent-Shift" Dilution (Critical Step)

Objective: Dilute the hydrophobic Master Stock into aqueous assay media without precipitation.

The Failure Mode: Direct addition of DMSO stock to water often causes a local "shock" where the compound precipitates before it can ionize. The Solution: Use a buffered intermediate with rapid dispersion.

Reagents
  • Assay Buffer: PBS (pH 7.4) or HEPES-buffered culture media. Crucial: Do not use unbuffered water.

  • Master Stock: 50 mM in DMSO (from Protocol A).

Workflow Diagram (Logic Flow)

FormulationLogic cluster_0 Critical Control Point Solid Solid Compound (Protonated, Lipophilic) DMSO Master Stock (DMSO Solvated) Solid->DMSO Solubilization Mixing Rapid Dispersion (Vortexing) DMSO->Mixing Aliquot Ionization Deprotonation Event (COOH -> COO-) Mixing->Ionization pH Interaction Buffer Assay Buffer (pH 7.4, Buffered) Buffer->Mixing Diluent Final Bio-Available Solution Ionization->Final Stabilization

Figure 1: The Solvent-Shift Mechanism. The transition from the DMSO phase to the aqueous phase requires immediate exposure to a buffered environment (pH > pKa) to drive ionization and prevent precipitation.

Step-by-Step Methodology
  • Pre-warm Media: Ensure the Assay Buffer is at Room Temperature or 37°C. Cold buffers decrease solubility.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x Working Solution in media containing 1% DMSO.

    • Example: To get 100

      
      M final, first dilute 50 mM stock 1:50 into media to make 1 mM (Intermediate).
      
  • Rapid Dispersion Technique:

    • Pipette the Assay Buffer into the tube first.

    • While vortexing the buffer gently, inject the DMSO stock directly into the center of the liquid vortex.

    • Why: This prevents the stock from hitting the plastic wall or sitting as a droplet on the surface, which causes local precipitation.

  • pH Verification: For high concentrations (>100

    
    M), verify that the addition of the acidic compound hasn't shifted the buffer pH below 7.0. If necessary, adjust with dilute NaOH.
    

Application-Specific Modifications

A. Plant Tissue Culture (Auxin Response)
  • Media: MS (Murashige & Skoog) media.

  • Caveat: Standard MS media is slightly acidic (pH 5.8).

  • Adjustment: 6-(2,3-Difluorophenyl)picolinic acid is less soluble at pH 5.8 than at 7.4.

  • Protocol: Add the compound after autoclaving (filter sterilization) to prevent thermal degradation. Ensure the final DMSO concentration is < 0.1% to avoid phytotoxicity.

B. Enzymatic Assays (e.g., TIR1 Binding)
  • Buffer: Tris-HCl or HEPES (pH 7.5).

  • Detergents: The addition of 0.01% Tween-20 or Triton X-100 can stabilize the compound and prevent non-specific binding to the plastic microplate.

C. Mammalian Cytotoxicity[2]
  • Limit: Maximum DMSO tolerance is usually 0.5% v/v.

  • Control: Always run a "Vehicle Control" (DMSO only) to normalize data.

References & Grounding

  • Picolinic Acid Properties & Solubility:

    • Source: PubChem & Wikipedia Data. Picolinic acid derivatives are generally soluble in organic solvents and form water-soluble salts at physiological pH.

    • Link:

  • Formulation of Hydrophobic Acids:

    • Context: General protocols for handling weak acids (like Ibuprofen or Auxin analogs) emphasize pH buffering to maintain the ionized state.

    • Link:

  • Auxin Herbicide Structural Analogs (Grounding for 6-Aryl-Picolinates):

    • Context: 6-(2,3-difluorophenyl)picolinic acid is structurally related to the Arylpicolinate herbicide class (e.g., Florpyrauxifen).

    • Link:(Note: General reference for class chemistry).

  • DMSO Solvent Handling in Bioassays:

    • Standard: The use of DMSO as a primary stock solvent with <1% final concentration is the industry standard for small molecule screening.

    • Link:

Disclaimer: This protocol is designed for Research Use Only (RUO). 6-(2,3-Difluorophenyl)picolinic acid is a potent bioactive molecule; handle with appropriate PPE and containment.

Sources

techniques for growing crystals of 6-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 6-(2,3-Difluorophenyl)picolinic Acid

Abstract

This technical note provides a comprehensive guide to the crystallization of 6-(2,3-Difluorophenyl)picolinic acid, a key intermediate in pharmaceutical development and a molecule of interest in materials science. The quality of the crystalline solid form is paramount, directly impacting downstream applications, including structural analysis by Single-Crystal X-ray Diffraction (SC-XRD), physicochemical property determination, and active pharmaceutical ingredient (API) performance. This document moves beyond simple procedural lists to explain the underlying principles of crystallization, offering researchers the causal logic behind experimental choices. Detailed, self-validating protocols for several robust crystallization techniques are presented, including slow evaporation, slow cooling, and vapor diffusion, supplemented by troubleshooting guides and data tables to facilitate experimental design and execution.

Introduction: The Criticality of Crystalline Form

6-(2,3-Difluorophenyl)picolinic acid is a fluorinated aromatic carboxylic acid. The precise three-dimensional arrangement of its molecules in the solid state—the crystal lattice—governs fundamental properties such as solubility, dissolution rate, stability, and bioavailability. For drug development professionals, controlling the crystalline form (polymorphism) is non-negotiable for ensuring batch-to-batch consistency and therapeutic efficacy. For materials scientists, high-quality single crystals are the gold standard for elucidating structure-property relationships.

This guide provides researchers with the foundational knowledge and practical methodologies to reliably grow high-quality single crystals of 6-(2,3-Difluorophenyl)picolinic acid.

Foundational Principles of Crystallization

Crystallization from a solution is a thermodynamic process driven by supersaturation. A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This unstable state is the prerequisite for both the formation of initial crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[1][2] The key to growing large, well-ordered single crystals is to control the rate at which supersaturation is achieved, allowing molecules to arrange themselves methodically onto the growing lattice.[3]

The relationship between temperature, solubility, and the state of the solution can be visualized in a solubility-crystallization diagram. The goal of most crystallization experiments is to navigate the solution into the "metastable zone," where existing crystals can grow, but spontaneous nucleation of new crystals is minimized.[1]

G cluster_0 Solubility-Crystallization Diagram cluster_1 Cooling Path cluster_2 Evaporation Path A Stable (Undersaturated) Region No Crystallization Occurs B Metastable Zone Crystal Growth Dominates C Labile (Unstable) Region Spontaneous Nucleation X_Axis Temperature Cool_Start Start (Hot, Unsaturated) Cool_Meta Enter Metastable Zone Cool_Start->Cool_Meta Cool_End Crystals Form & Grow Cool_Meta->Cool_End Evap_Start Start (Unsaturated) Evap_Meta Enter Metastable Zone Evap_Start->Evap_Meta Evap_End Crystals Form & Grow Evap_Meta->Evap_End Y_Axis Concentration Solubility_Curve Solubility Curve

Caption: Conceptual diagram of crystallization pathways.

Pre-Crystallization: Solvent Screening and Purity

The choice of solvent is the most critical experimental variable. An ideal solvent will exhibit moderate solubility for 6-(2,3-Difluorophenyl)picolinic acid and a significant positive temperature coefficient (i.e., solubility increases substantially with temperature). The difluorophenyl moiety imparts a degree of hydrophobicity, while the picolinic acid portion provides polarity and hydrogen bonding capabilities. Therefore, a range of solvents should be screened.

Workflow for Solvent Selection

G cluster_screening Solubility Test Outcomes start Start: Pure Compound test_solubility Test Solubility of Compound in ~0.5 mL of Solvent start->test_solubility insoluble Insoluble at RT & Heat test_solubility->insoluble sparingly_soluble Sparingly Soluble at RT, Fully Soluble on Heating test_solubility->sparingly_soluble very_soluble Very Soluble at RT test_solubility->very_soluble decision Evaluate Results insoluble->decision Poor single solvent sparingly_soluble->decision Excellent candidate very_soluble->decision Good candidate good_for_cooling Good Candidate for Slow Cooling decision->good_for_cooling If sparingly soluble good_for_evap Candidate for Slow Evaporation or Vapor Diffusion (as solvent) decision->good_for_evap If very soluble good_for_anti Candidate for Vapor Diffusion (as antisolvent) decision->good_for_anti If insoluble

Caption: Workflow for systematic solvent screening.

Table 1: Recommended Solvents for Screening

Solvent Class Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Notes
Polar Protic Ethanol 78 24.5 Good starting point. Picolinic acid has moderate solubility in ethanol.[4][5]
Methanol 65 32.7 Higher polarity than ethanol, may increase solubility.
Isopropanol 82 19.9 Lower polarity, may provide better crystals if solubility in EtOH/MeOH is too high.
Polar Aprotic Acetonitrile 82 37.5 Picolinic acid is less soluble in acetonitrile than ethanol.[4][5]
Acetone 56 20.7 Common solvent for aromatic carboxylic acids.[6]
Ethyl Acetate 77 6.0 A good balance of polarity, often yields high-quality crystals.
Nonpolar / Weakly Polar Toluene 111 2.4 May be effective, especially in solvent/antisolvent systems.

| | Dichloromethane (DCM) | 40 | 9.1 | Often used for slow evaporation due to its volatility.[7] |

Note on Purity: Crystallization is also a purification technique, but starting with material of the highest possible purity (>98%) dramatically increases the probability of growing high-quality single crystals. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects.[2]

Experimental Protocols

General Best Practices:

  • Cleanliness is critical: Use clean, scratch-free glass vials. Dust and fibers can act as unwanted nucleation sites.[8]

  • Filtration: Always filter the prepared solution while hot (for slow cooling) or at room temperature (for other methods) through a syringe filter (e.g., 0.22 µm PTFE) into the final crystallization vessel to remove particulate matter.

  • Patience: Successful crystallization is often a slow process, taking anywhere from several days to weeks.[3] Avoid disturbing the crystallizing solution.[9]

Protocol 1: Slow Evaporation

Principle: This is the simplest method, where the solvent is slowly allowed to evaporate, gradually increasing the solute concentration to the point of supersaturation and crystallization.[3][8] It is best suited for compounds that are highly soluble at room temperature in a volatile solvent.

Methodology:

  • Dissolution: In a clean glass vial, dissolve 10-20 mg of 6-(2,3-Difluorophenyl)picolinic acid in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to create a clear, slightly-less-than-saturated solution.

  • Filtration: Filter the solution into a new, clean vial.

  • Evaporation Control: Cover the vial with paraffin or aluminum foil and pierce it with 1-3 small holes using a needle.[3][9] The number and size of the holes control the evaporation rate. A slower rate is generally better.[8]

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a fume hood) at a constant temperature.

  • Monitoring & Harvesting: Monitor for crystal growth over several days. Once crystals of a suitable size (0.1-0.3 mm) have formed, carefully harvest them by decanting the mother liquor with a pipette.

Causality: The slow, controlled removal of solvent ensures the system enters and remains in the metastable zone for an extended period, favoring the growth of existing crystals rather than the formation of many new nuclei.[1] Oiling out can occur if the compound's solubility is too high in the chosen solvent.[8]

Protocol 2: Slow Cooling (Thermal Recrystallization)

Principle: This technique leverages the common characteristic of solids being more soluble in hotter solvents. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, decreasing the solubility and inducing crystallization.[2][3]

Methodology:

  • Dissolution: Place 20-50 mg of the compound in a vial. Add a suitable solvent (e.g., Ethanol, Acetonitrile, Ethyl Acetate) dropwise while heating (e.g., on a hotplate set to a temperature below the solvent's boiling point) and stirring until the solid is just fully dissolved. Avoid using a large excess of solvent.

  • Hot Filtration: If any particulates remain, perform a quick hot filtration into a clean, pre-warmed vial.

  • Slow Cooling: Cover the vial and place it in an insulated container (e.g., a Dewar flask filled with hot water or a beaker packed with glass wool) to slow the cooling rate.[3]

  • Incubation: Allow the solution to cool undisturbed to room temperature over several hours. Forcing crystallization by rapid cooling in an ice bath can lead to the formation of many small, impure crystals.[10]

  • Further Cooling (Optional): Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

  • Harvesting: Isolate the crystals by filtration or decantation.

Causality: Slow cooling provides the necessary time for the system to maintain equilibrium. Molecules in solution will preferentially bind to a growing crystal of the same type, effectively excluding impurities from the lattice.[2][10]

Protocol 3: Vapor Diffusion

Principle: This is a highly controlled and effective method for small quantities of material. The vapor of a volatile "antisolvent" (in which the compound is insoluble) is allowed to slowly diffuse into a solution of the compound in a "good" solvent, gradually reducing the compound's solubility to induce crystallization.[11][12][13]

Experimental Setup for Vapor Diffusion

G cluster_chamber Sealed Outer Chamber (e.g., Beaker with Watch Glass) cluster_vial Inner Vial solution Solution: Compound in 'Good' Solvent (e.g., Ethyl Acetate) reservoir Reservoir of 'Antisolvent' (e.g., Hexane) reservoir->solution Antisolvent Vapor diffusion Vapor Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Methodology:

  • Prepare Solution: In a small, open vial (e.g., a 1-dram vial), dissolve 2-10 mg of the compound in a minimal amount of a relatively low-volatility "good" solvent (e.g., Ethyl Acetate, Toluene).

  • Prepare Chamber: In a larger vial or beaker, add a layer (0.5-1.0 mL) of a volatile "antisolvent" in which the compound is insoluble (e.g., Hexane, Pentane).

  • Assemble: Carefully place the small, open vial containing the compound solution inside the larger chamber, ensuring the liquid levels are such that the two solvents cannot mix directly.[8]

  • Seal and Incubate: Seal the outer chamber tightly (e.g., with a lid, paraffin, or a watch glass) and leave it in a vibration-free location at a constant temperature.

  • Monitoring: Over several days to weeks, the antisolvent vapor will diffuse into the inner vial, causing the solution to become supersaturated and crystals to form.

  • Harvesting: Once suitable crystals are observed, carefully open the chamber and harvest them.

Causality: Vapor diffusion is an extremely gentle method of changing solvent composition. The very slow rate of antisolvent introduction maintains the solution in the metastable zone, which is ideal for growing large, high-quality single crystals.[11][12]

Troubleshooting

Table 2: Common Crystallization Problems and Solutions

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated; compound is too soluble; cooling/evaporation is too fast. Add a few more mg of compound and re-dissolve; try a different solvent where solubility is lower; slow down the cooling/evaporation rate.
"Oiling Out" Solution is too concentrated; cooling is too rapid; compound's melting point is lower than the crystallization temperature. Re-heat to dissolve the oil, add a small amount of additional solvent, and cool more slowly; try a different solvent.
Too Many Small Crystals Supersaturation was achieved too quickly, leading to rapid, widespread nucleation. Reduce the initial concentration; slow the cooling or evaporation rate significantly; filter the solution meticulously to remove nucleation sites.

| Amorphous Precipitate | The system entered the labile zone far too quickly; solvent choice is poor. | Drastically slow down the rate of supersaturation; screen for a better solvent system. |

Conclusion

The successful crystallization of 6-(2,3-Difluorophenyl)picolinic acid is an achievable goal that requires a systematic and patient approach. By understanding the core principles of solubility and supersaturation, and by methodically applying techniques such as slow evaporation, slow cooling, and vapor diffusion, researchers can reliably produce high-quality single crystals. This guide provides the necessary protocols and theoretical background to empower scientists to control the solid form of this important molecule, enabling critical structural analysis and the development of robust pharmaceutical and material products.

References

  • Google Patents. (n.d.). Process for the crystallization of high-purity LiPF6 from organic solvents.
  • Google Patents. (n.d.). WO1999062821A1 - METHOD FOR CRYSTALLIZATION OF HIGHLY PURE LiPF6 FROM ORGANIC SOLVENTS.
  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • (n.d.). Guide for crystallization.
  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved February 2, 2026, from [Link]

  • MIT. (n.d.). Growing Crystals. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved February 2, 2026, from [Link]

  • (n.d.). Slow Evaporation Method.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved February 2, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved February 2, 2026, from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.4B: Cooling Slowly. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

troubleshooting 6-(2,3-Difluorophenyl)picolinic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 6-(2,3-Difluorophenyl)picolinic Acid Crystallization

Introduction: The Engineering Challenge

6-(2,3-Difluorophenyl)picolinic acid is a critical intermediate in the synthesis of synthetic auxin herbicides, most notably Florpyrauxifen-benzyl (Rinskor™ active). The isolation of this molecule presents a classic chemical engineering paradox: it possesses a zwitterionic pyridine core that creates a steep U-shaped solubility curve relative to pH, yet its lipophilic difluorophenyl tail makes it prone to "oiling out" (Liquid-Liquid Phase Separation) during acidification.

This guide addresses the three most common failure modes reported by process chemists: uncontrolled oiling out , palladium retention , and polymorph/hydrate inconsistency .

Phase 1: Nucleation & Induction (The "Oiling Out" Problem)

User Issue: "When I acidify the saponification mixture, the product separates as a sticky brown oil instead of a white solid. It eventually hardens into a rock that traps impurities."

Technical Analysis: This is a kinetic failure, not a thermodynamic one. You are entering the metastable zone too rapidly. Picolinic acids are amphoteric; as you drop the pH from >10 (carboxylate form) toward the isoelectric point (approx. pH 3.5–4.0), the neutral zwitterion becomes supersaturated. If the local concentration exceeds the "spinodal decomposition" limit before the crystal lattice can organize, the system minimizes energy by forming an amorphous oil phase.

Troubleshooting Protocol:

ParameterRecommended SettingMechanism of Action
Temperature Maintain 50–60°C during acidification.Higher T increases the solubility of the "oil" phase, preventing LLPS (Liquid-Liquid Phase Separation) and favoring crystal growth.
Acid Addition Sub-surface addition of dilute HCl (e.g., 2N).Prevents local zones of high acidity where pH < pI, which causes immediate crashing.
Seeding Seed at pH 5.5–6.0 (Cloud Point).Provides a template for heterogeneous nucleation, bypassing the energy barrier that leads to oiling.
Co-solvent Add 10–15% Ethanol or IPA .Increases the solubility of the neutral species slightly, widening the Metastable Zone Width (MSZW).

Q: How do I recover a batch that has already oiled out? A: Do not cool it further. Re-heat the mixture to 70°C (or reflux) until the oil re-dissolves or becomes a mobile emulsion. Add seed crystals and cool very slowly (5°C/hour). If it refuses to crystallize, add a small amount of seed and hold at 50°C for 4 hours (Ostwald ripening).

Phase 2: Impurity Rejection (Pd & Color)

User Issue: "My crystals are tan/grey, and ICP-MS shows high Palladium levels (>500 ppm). Recrystallization isn't removing it."

Technical Analysis: This molecule is synthesized via Suzuki-Miyaura coupling. Palladium binds tightly to the pyridine nitrogen (acting as a ligand). Once the solid crystallizes, the Pd is trapped inside the lattice inclusion. You must remove Pd while the molecule is dissolved in its basic carboxylate form.

De-metallization Workflow:

  • Basify: Ensure the crude reaction mixture is at pH > 11 (fully soluble carboxylate).

  • Adsorbent: Add Activated Carbon (e.g., Darco G-60) at 5–10 wt% relative to the substrate.

    • Pro Tip: For stubborn Pd species, use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) which binds Pd(II) species more effectively than carbon.

  • Heat & Stir: Agitate at 50°C for at least 1 hour. Kinetics of adsorption are slow at room temperature.

  • Filtration: Filter through a Celite pad while hot. If the solution cools, the product may precipitate in the carbon filter cake, leading to yield loss.

Phase 3: Yield Optimization & Isolation

User Issue: "I am losing 20% of my yield in the mother liquor, or the filtration is extremely slow."

Technical Analysis: Yield loss in picolinic acids is usually due to missing the Isoelectric Point (pI) . The solubility is lowest exactly where the zwitterion dominates (net charge = 0). For 6-aryl picolinic acids, this is typically between pH 3.0 and 4.0. Going too low (pH < 1) re-solubilizes the molecule as the pyridinium hydrochloride salt.

Filtration Logic:

  • Target pH: Adjust final pH to 3.5 ± 0.2 .

  • Digestion: After reaching pH 3.5, hold the slurry at 20°C for 2 hours. This allows "fines" to dissolve and re-deposit on larger crystals, improving filtration speed (Ostwald Ripening).

  • Wash Solvent: Wash with water adjusted to pH 3.5 . Do not wash with pure water (pH 7), as this will re-dissolve the carboxylate and wash away yield.

Visualizing the Process Workflow

The following diagram illustrates the critical control points (CCPs) where the process typically fails.

CrystallizationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Basify Step 1: Basification (pH > 11, NaOH) Start->Basify Solubilize as Carboxylate Scavenge Step 2: Pd Removal (Activated Carbon/Celite) Basify->Scavenge Release Pd from Pyridine Filter1 Hot Filtration (Remove Pd/Salts) Scavenge->Filter1 Remove Solids Acidify Step 3: Controlled Acidification (Slow HCl add to pH 6.0) Filter1->Acidify Clear Filtrate Seed CRITICAL: Seeding (Prevent Oiling Out) Acidify->Seed At Cloud Point (~55°C) Crystallize Step 4: Final pH Adjustment (Target pH 3.5) Seed->Crystallize Slow Cooling Isolate Filtration & Wash (pH 3.5 Water) Crystallize->Isolate Max Recovery at pI

Caption: Process flow for 6-(2,3-difluorophenyl)picolinic acid purification, highlighting the critical seeding step to prevent phase separation.

Quick Troubleshooting FAQ

SymptomProbable CauseImmediate Corrective Action
Sticky/Gummy Solid Acid addition was too fast or T < 40°C.Re-heat to 60°C, add 10% Ethanol, cool slowly (5°C/hr).
Low Yield Final pH is too low (< 1.5) or too high (> 5.0).Adjust pH to exactly 3.5. Check filtrate for Pyridinium salt.
Slow Filtration Crystal fines (particle size < 10 µm).Digest slurry (stir at 20°C) for 4+ hours before filtering.
High Ash Content Inorganic salts (NaCl/NaBr) trapped.Wash cake with 3x bed volumes of pH 3.5 water.

References

  • Florpyrauxifen-benzyl Intermediate Synthesis : Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. US Patent Application 2018/0162814. (Describes the general hydrolysis and acidification workup for 6-aryl picolinates).

  • Picolinic Acid Solubility & Crystallization : Solubility and Crystallization Studies of Picolinic Acid. MDPI, 2023. (Provides fundamental solubility data and pI behavior for pyridine carboxylic acids).

  • Palladium Removal Strategies : How to Remove Palladium in three easy steps. Biotage Technical Guide, 2023. (Standard protocols for scavenging Pd from pharmaceutical intermediates).

  • Florpyrauxifen-benzyl Overview : Florpyrauxifen-benzyl (Ref: XDE-848 BE).[1] AERU, University of Hertfordshire. (Details the chemical structure and metabolic pathway involving the acid intermediate).

Sources

Technical Support Center: Synthesis of 6-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers encountering common challenges in the synthesis of 6-(2,3-Difluorophenyl)picolinic acid. We will delve into the causality behind byproduct formation, offering field-proven troubleshooting strategies and robust purification protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 6-(2,3-Difluorophenyl)picolinic acid and what are its inherent challenges?

The most prevalent and industrially scalable method for synthesizing 6-(2,3-Difluorophenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves coupling a 6-halopicolinic acid derivative (e.g., 6-bromo- or 6-chloropicolinic acid, or their corresponding esters) with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

The primary challenges associated with this synthesis are:

  • Catalyst Inhibition: The pyridine nitrogen of the picolinic acid substrate can coordinate to the palladium catalyst, potentially hindering its catalytic activity and slowing down the reaction.[1]

  • Substrate Reactivity: 2-substituted pyridines can be inherently difficult substrates for Suzuki couplings. The electron-deficient nature of the pyridine ring affects the oxidative addition step, which is often rate-limiting.

  • Product Instability: The final picolinic acid product can be susceptible to thermal decarboxylation (loss of CO₂), especially under harsh reaction conditions or during workup.[2][3][4][5]

  • Side Reactions: The starting materials are prone to several side reactions, including protodeboronation of the boronic acid and homocoupling of both coupling partners, leading to a complex mixture of impurities.[1][6][7]

Q2: My reaction appears to go to completion by TLC/LC-MS, but my final yield of 6-(2,3-Difluorophenyl)picolinic acid is consistently low. What are the likely causes?

Low isolated yield despite full consumption of the starting halide is a classic issue in this synthesis. The primary culprits are often competing, non-productive pathways that consume the starting materials or degradation of the final product.

  • Protodeboronation: This is the protonolysis of the 2,3-difluorophenylboronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, forming 2,3-difluorobenzene.[1] This side reaction consumes your boronic acid partner without forming the desired product. It is often promoted by excess base, the presence of water, or the palladium catalyst itself under certain conditions.

  • Homocoupling: The coupling of two identical molecules can occur. You may see the formation of 2,2',3,3'-tetrafluorobiphenyl (from the boronic acid) or the dimer of the picolinic acid starting material.[6][7] This becomes significant if the cross-coupling catalytic cycle is slow, allowing these side reactions to compete.

  • Product Decarboxylation: The target molecule, 6-(2,3-Difluorophenyl)picolinic acid, can lose CO₂ upon heating to form 2-(2,3-Difluorophenyl)pyridine.[2][4][5] This can occur during a prolonged, high-temperature reaction or during a harsh acidic or basic workup.

  • Workup Losses: Picolinic acids can have moderate solubility in both aqueous and organic phases, especially at certain pH values. Inefficient extraction during workup can lead to significant product loss.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: I am observing a significant amount of 2,3-difluorobenzene in my crude product. How do I prevent this?

Answer: The presence of 2,3-difluorobenzene is a direct result of the protodeboronation of your 2,3-difluorophenylboronic acid starting material.[1] This side reaction is highly dependent on the reaction conditions.

Causality & Mechanism: The C-B bond of the boronic acid is susceptible to cleavage by a proton source. This can be catalyzed by the palladium species or simply occur in the presence of water and base. The mechanism involves the replacement of the B(OH)₂ group with a hydrogen atom from water or another proton source.

Troubleshooting & Optimization:

  • Use a Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester (2-(2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). These are generally more resistant to protodeboronation.[1]

  • Control the Base: Use the mildest base possible that still promotes the reaction (e.g., K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOtBu). Ensure you are using the correct stoichiometry of the base.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Ensure your solvents are dry and consider using a biphasic system where the water concentration is controlled.

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can affect the catalyst's stability and promote side reactions.

Issue 2: My LC-MS analysis shows an impurity with a mass corresponding to the homocoupling of my boronic acid (2,2',3,3'-tetrafluorobiphenyl). What is the cause and solution?

Answer: The formation of 2,2',3,3'-tetrafluorobiphenyl indicates that the homocoupling of 2,3-difluorophenylboronic acid is a significant competing pathway.

Causality & Mechanism: Homocoupling can occur through several pathways, often involving the oxidative addition of two boronic acid molecules to the palladium center, followed by reductive elimination. This side reaction is favored when the rate of transmetalation in the main catalytic cycle is slow.

Troubleshooting & Optimization:

  • Optimize Catalyst/Ligand System: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the rate-determining oxidative addition step of the aryl halide and subsequent steps in the cross-coupling cycle, outcompeting the homocoupling pathway.[1]

  • Slow Addition: If practical, the slow addition of the palladium catalyst to the reaction mixture can help maintain a low concentration of the active catalytic species, disfavoring bimolecular side reactions like homocoupling.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate side reactions. Experiment with lowering the reaction temperature to find a balance between an acceptable reaction time and minimal byproduct formation.

Issue 3: My final product appears to degrade upon heating, showing a mass loss of 44 Da in the mass spectrum. What is happening?

Answer: A mass loss of 44 Da corresponds to the loss of carbon dioxide (CO₂). This indicates that your product, 6-(2,3-Difluorophenyl)picolinic acid, is undergoing thermal decarboxylation to form 2-(2,3-Difluorophenyl)pyridine.

Causality & Mechanism: Picolinic acids are known to decarboxylate upon heating.[2][3][5] The reaction is thought to proceed through a zwitterionic intermediate, where the pyridinic nitrogen is protonated and the carboxyl group is anionic. This intermediate can readily extrude CO₂.[4]

Troubleshooting & Optimization:

  • Minimize Reaction Temperature and Time: Use the lowest possible temperature that affords a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Gentle Workup: Avoid high temperatures during workup and purification. When removing solvents, use a rotary evaporator at a moderate temperature.

  • pH Control: During aqueous workup, avoid strongly acidic conditions at elevated temperatures, which can facilitate decarboxylation. Neutralize your reaction mixture carefully at a low temperature (e.g., in an ice bath).

Summary of Common Byproducts and Solutions

Byproduct NameStructureCommon Cause(s)Prevention & Mitigation StrategiesAnalytical Detection
2,3-Difluorobenzene
ngcontent-ng-c3932382896="" class="ng-star-inserted">
Protodeboronation of boronic acid.Use boronic esters; use mild base (K₂CO₃); ensure anhydrous conditions; proper degassing.GC-MS, LC-MS
2,2',3,3'-Tetrafluorobiphenyl
ngcontent-ng-c3932382896="" class="ng-star-inserted">
Homocoupling of boronic acid.Optimize catalyst/ligand (e.g., Buchwald ligands); control reaction temperature; slow catalyst addition.[6][7]LC-MS, ¹⁹F NMR
2-(2,3-Difluorophenyl)pyridine

Decarboxylation of the final product.Minimize reaction temperature and time; use gentle workup conditions; avoid excessive heat during purification.[5]LC-MS, ¹H NMR
Dehalogenated Starting Material e.g., Picolinic AcidReductive dehalogenation of the 6-halopicolinic acid.Use high-purity catalyst; avoid hydrogen sources (e.g., certain alcohols as solvents); ensure inert atmosphere.LC-MS

Visualizing Byproduct Formation

The following diagram illustrates the main Suzuki-Miyaura coupling pathway and the key side reactions that lead to common byproducts.

Suzuki_Byproducts cluster_reactants Starting Materials cluster_cycle Catalytic Cycle cluster_byproducts Byproduct Formation ArylX 6-Halopicolinic Acid OxAdd Oxidative Addition Complex ArylX->OxAdd ArylB 2,3-Difluorophenyl boronic Acid Transmet Transmetalation Complex ArylB->Transmet Proto Protodeboronation (2,3-Difluorobenzene) ArylB->Proto H⁺ Source (e.g., H₂O) Homo Homocoupling (Tetrafluorobiphenyl) ArylB->Homo O₂ / Heat Pd0 Pd(0)L_n Pd0->OxAdd + Aryl-X OxAdd->Transmet + Aryl'-B(OH)₂ (Base) Transmet->Pd0 Product 6-(2,3-Difluorophenyl) picolinic Acid Transmet->Product Reductive Elimination Decarb Decarboxylation (Product Degradation) Product->Decarb Heat / Δ

Caption: Suzuki-Miyaura reaction pathway and competing side reactions.

Experimental Protocol: Purification of Crude 6-(2,3-Difluorophenyl)picolinic acid

This protocol utilizes a standard acid-base extraction to separate the acidic product from neutral organic byproducts, followed by recrystallization.

Objective: To purify crude 6-(2,3-Difluorophenyl)picolinic acid, removing neutral byproducts such as 2,3-difluorobenzene and 2,2',3,3'-tetrafluorobiphenyl.

Methodology:

  • Initial Dissolution:

    • Take the crude reaction mixture post-workup (typically a solid or oil) and dissolve it in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

  • Basic Wash (Removal of Acidic Product from Organic Layer):

    • Extract the organic solution with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Perform this extraction three times (3x). The desired picolinic acid product will deprotonate to form its carboxylate salt, which is soluble in the aqueous layer.

    • Expert Tip: Avoid using strong bases like NaOH, as this can potentially hydrolyze any remaining starting ester or promote other side reactions.[8]

    • Combine all aqueous layers. The organic layer now contains neutral byproducts (homocoupled species, protodeboronated arene) and can be discarded.

  • Acidification and Product Precipitation:

    • Place the combined aqueous layers in a beaker and cool it in an ice bath.

    • Slowly acidify the aqueous solution by adding 1 M hydrochloric acid (HCl) dropwise while stirring. Monitor the pH with pH paper or a pH meter.

    • Continue adding acid until the pH is approximately 2-3. The 6-(2,3-Difluorophenyl)picolinic acid will precipitate as a solid as it becomes protonated and its aqueous solubility decreases.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with a small amount of cold deionized water to remove any residual inorganic salts.

    • Allow the solid to air-dry on the filter for a few minutes.

  • Recrystallization (Optional, for High Purity):

    • Select an appropriate solvent system for recrystallization. A common choice is an ethanol/water or isopropanol/water mixture.[8][9]

    • Dissolve the crude solid in a minimal amount of the hot alcohol.

    • Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot alcohol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Purity Analysis:

    • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS1YxeJy9idwT7Qma8p_OI25BKIUe-iHOUxdthgHIwbA7mcdaEvZ0jvlI5EbGMqcGcfpUE_-bHSFmZ14mJ6F3q8Im44D1kQepDmcLMgZ56XV79gmXfEmVkGR-l6Ul3TrEuO75WEF1StGuRZBo=]
  • Hammick, D. L. (n.d.). Hammick reaction. Wikipedia. [https://en.wikipedia.org/wiki/Hammick_reaction]
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Picolinate Esters. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKSYYouDgpB3MljqNHL4v7rEi0lhuWL7sCX1dgoV0iMSS7S43Q29M9VUlhqVbFXlSqEZL26w2o8jtNmzZdR7EJtG625REKIJ9YV2skX60TZi-DCGyNi4nwpTDqRqC2Ua5Sev8oE67VCM2Z7sJkIs5WQxcyzxP-0niHJEtr2YhzUJKdJBrUn0rLVCFpyNrgT1HvACyR7hC4Xi0bWwokjT0X2zhg]
  • Clark, L. W. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [https://www.researchgate.net/publication/232490799_Kinetics_and_mechanism_of_decarboxylation_of_some_pyridinecarboxylic_acids_in_aqueous_solution_II]
  • User "user137" et al. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [https://chemistry.stackexchange.
  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [https://cdnsciencepub.com/doi/10.1139/v72-480]
  • Geigy, J. R. (1966). Processes for the production of picolinic acid derivatives. Google Patents. [https://patents.google.
  • Fife, T. H., & Przystas, T. J. (1985). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society, 107(4), 1041–1047. [https://pubs.acs.org/doi/abs/10.1021/ja00290a044]
  • Pharma Trend. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [https://www.youtube.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [https://www.researchgate.net/figure/Impurities-formed-during-the-Suzuki-Miyaura-coupling-between-3-and-4_fig4_339678385]
  • Singer, A. W., & McElvain, S. M. (1940). Picolinic acid hydrochloride. Organic Syntheses, 20, 79. [http://www.orgsyn.org/demo.aspx?prep=cv3p0740]
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Ah8Y9yD21SNfziGQg2X7oU1c5hQWRRvsswpCrnpg9XserSUJWqeE43hBrIq4d_O4nEUuPIYZ3TkDGRJKci2IrSNiLnul5ndQ5QU_O4Z3co4FndiQV9ga41HMgF1Rt7rdZIEmheey3N_N_-x5wglk7CFc4LpEmQzp2PxaOPNpSUvyEm6vZvBa3DpjjHLE59aSdJE-Ze4wRim2_A93fCPNQK0JQupziovUmIY0QbUbL5YYCHc2rHs=]
  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2256. [https://pubs.acs.org/doi/abs/10.1021/ja00372a033]
  • Penfluore. (n.d.). Exploring 2,3-Difluorophenylboronic Acid: Properties and Applications. Penfluore. [https://www.penfluore.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [https://www.chem.ucla.edu/~harding/IGOC/S/suzuki_reaction.html]
  • Chemguide. (n.d.). Hydrolysis of esters. Chemguide. [https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry_(CK-12)/15%3A_Organic_Chemistry/15.09%3A_Hydrolysis_of_Esters]

Sources

Technical Support Center: Characterization of 6-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 6-(2,3-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the analysis of this complex molecule. The unique combination of a difluorophenyl ring and a picolinic acid moiety presents several analytical hurdles. This document provides troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable characterization.

I. Introduction to the Challenges

The characterization of 6-(2,3-Difluorophenyl)picolinic acid is a critical step in its synthesis and application. However, its structure brings forth a set of analytical complexities. The presence of fluorine atoms introduces intricate couplings in Nuclear Magnetic Resonance (NMR) spectroscopy. The acidic nature of the picolinic acid group can lead to peak tailing in High-Performance Liquid Chromatography (HPLC) and potential challenges in mass spectrometry due to its charge state. This guide will address these issues in a systematic, question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: I'm observing complex, overlapping multiplets in the aromatic region of my ¹H NMR spectrum. How can I simplify this and assign the protons?

Answer: This is a common challenge due to the spin-spin coupling between protons and the adjacent fluorine atoms (³JH-F), as well as long-range couplings (⁴JH-F and ⁵JH-F).

Troubleshooting Workflow:

  • ¹⁹F NMR Spectroscopy: The first and most crucial step is to acquire a ¹⁹F NMR spectrum.[1][2] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive.[1][3] The large chemical shift dispersion of ¹⁹F NMR will likely provide two well-resolved signals for the two non-equivalent fluorine atoms on the phenyl ring.[2][3] The splitting patterns in the ¹⁹F spectrum will reveal ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.

  • ¹H{¹⁹F} Decoupling: Perform a proton NMR experiment with fluorine decoupling. This will collapse the fluorine-induced splitting in the proton signals, resulting in a much simpler spectrum where only H-H couplings are observed. This is invaluable for assigning the protons on both the picolinic acid and the difluorophenyl rings.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will help establish the connectivity between adjacent protons on the picolinic acid ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is key for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, you can identify the carbon of the carboxylic acid by its correlation to the protons on the picolinic acid ring.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY or NOESY experiment can reveal through-space proximity between protons and fluorine atoms, which is particularly useful for confirming the regiochemistry and conformation.

Causality Explained: The electronegativity of fluorine influences the electron density of the aromatic rings, shifting the proton and carbon signals. The through-bond J-coupling between ¹H and ¹⁹F nuclei, which can extend over several bonds, is the primary reason for the initial complexity of the ¹H NMR spectrum. By systematically removing these couplings (decoupling) and establishing correlations (2D NMR), a definitive structural assignment can be made.

Question 2: My ¹³C NMR spectrum is showing broad signals for the carbons attached to fluorine. Why is this happening and how can I improve it?

Answer: The carbons directly bonded to fluorine (C-F) will appear as doublets due to one-bond C-F coupling (¹JC-F), which is typically large (240-260 Hz). Carbons two or three bonds away will also show smaller couplings (²JC-F and ³JC-F). The broadening could be due to unresolved long-range couplings or issues with shimming.

Troubleshooting Steps:

  • Optimize Shimming: Ensure the magnetic field homogeneity is optimized.

  • Increase Acquisition Time: A longer acquisition time can improve the resolution of closely spaced lines.

  • ¹³C{¹⁹F} Decoupling: While less common than ¹H{¹⁹F} decoupling, it can be performed to simplify the spectrum and confirm C-F couplings.

  • Review Literature Data: Compare your observed chemical shifts and coupling constants with those of similar difluorophenyl compounds.

Expected NMR Data (Illustrative)
Nucleus Expected Chemical Shift Range (ppm) & Coupling
¹H (Picolinic Acid)7.5 - 9.0 ppm, showing H-H couplings.
¹H (Difluorophenyl)7.0 - 7.8 ppm, showing complex H-H and H-F couplings.
¹³C (Picolinic Acid)120 - 150 ppm (aromatic), ~165 ppm (carboxyl).
¹³C (Difluorophenyl)110 - 140 ppm, with large ¹JC-F couplings for fluorinated carbons.
¹⁹F-130 to -150 ppm (relative to CFCl₃).

Note: These are estimated ranges and can vary based on the solvent and other experimental conditions.

B. Mass Spectrometry (MS)

Question 3: I am having trouble getting a consistent molecular ion peak in my mass spectrum. What are the potential issues?

Answer: The nature of the 6-(2,3-Difluorophenyl)picolinic acid can present challenges for mass spectrometry depending on the ionization technique used.

Troubleshooting Workflow for Mass Spectrometry:

start Inconsistent Molecular Ion ionization_method Identify Ionization Method (ESI, APCI, EI) start->ionization_method esi_check ESI Issues? ionization_method->esi_check ESI apci_check APCI Issues? ionization_method->apci_check APCI ei_check EI Issues? ionization_method->ei_check EI esi_solution Optimize Cone Voltage Adjust Mobile Phase pH Check for Adducts (Na+, K+) esi_check->esi_solution apci_solution Check for Thermal Degradation Optimize Source Temperature apci_check->apci_solution ei_solution Expect Fragmentation Look for M-COOH or M-CO2 Loss of CF2 is possible ei_check->ei_solution outcome Consistent M+H or M-H Peak esi_solution->outcome apci_solution->outcome ei_solution->outcome

Caption: Troubleshooting workflow for mass spectrometry.

Detailed Explanation:

  • Electrospray Ionization (ESI): This is the most common technique for this type of molecule.

    • Polarity: The molecule can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The pKa of the carboxylic acid and the basicity of the pyridine nitrogen will determine which mode is more sensitive.

    • In-source Fragmentation: If the cone voltage (or fragmentor voltage) is too high, the molecule can fragment in the source. Start with a low cone voltage and gradually increase it. Common fragmentations include the loss of CO₂ or the entire carboxylic acid group.

    • Adduct Formation: In positive mode, you might see [M+Na]⁺ or [M+K]⁺ adducts, which can be more intense than the [M+H]⁺ peak. Ensure high-purity solvents and glassware.

  • Electron Ionization (EI): This is a high-energy technique that will likely cause extensive fragmentation. The molecular ion may be weak or absent. Look for characteristic fragment ions. Studies on polyfluorinated aromatic compounds have shown that a possible fragmentation pathway is the expulsion of difluorocarbene (a neutral loss of 50 Da).[4][5]

C. High-Performance Liquid Chromatography (HPLC)

Question 4: My HPLC peak for 6-(2,3-Difluorophenyl)picolinic acid is broad and tailing. How can I improve the peak shape?

Answer: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase, particularly with residual silanols on C18 columns.[6] The picolinic acid moiety can also chelate with metal impurities in the HPLC system or column packing.

Experimental Protocol for HPLC Method Development:

  • Column Selection:

    • Start with a high-purity, end-capped C18 column.

    • Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.

    • For zwitterionic compounds like picolinic acids, mixed-mode chromatography can be effective.[7]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase is critical.[8][9] At a pH well below the pKa of the carboxylic acid (pKa of picolinic acid is ~5.4), the compound will be protonated and less likely to interact with silanols. Start with a mobile phase pH of 2.5-3.0 using a buffer like phosphate or formate.[8][9]

    • Buffer Concentration: Use a buffer concentration of 10-25 mM to maintain a stable pH.

    • Organic Modifier: Acetonitrile is a good starting choice. Methanol can provide different selectivity.

    • Ion-Pairing Agents: If tailing persists, consider adding an ion-pairing agent like tetrabutylammonium hydrogen sulfate to the mobile phase.[6]

  • System Considerations:

    • Metal Contamination: Use a column with a metal-free flow path or passivate the system with a chelating agent if metal chelation is suspected.

Parameter Starting Condition Troubleshooting Action
Column C18, 5 µm, 4.6 x 150 mmTry a different stationary phase (e.g., Phenyl-Hexyl).
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH with phosphate buffer (pH 2.5-3.0).[8][9]
Mobile Phase B AcetonitrileTry Methanol for different selectivity.
Flow Rate 1.0 mL/minAdjust for optimal efficiency.
Detection UV at 265 nmScan for optimal wavelength.
Column Temp. 30 °CIncrease to 35-40 °C to improve efficiency.

III. Purity and Impurity Profiling

Question 5: What are the likely impurities I should be looking for from the synthesis of 6-(2,3-Difluorophenyl)picolinic acid?

Answer: The impurity profile will depend on the synthetic route. Common synthetic strategies for similar compounds involve cross-coupling reactions (e.g., Suzuki or Stille coupling) between a picolinic acid derivative and a difluorophenyl boronic acid or stannane.

Potential Impurities:

  • Starting Materials: Unreacted picolinic acid derivative or difluorophenyl derivative.

  • Homocoupling Products: Bipyridine or quaterphenyl species formed from the coupling of two of the same starting materials.

  • Isomers: Positional isomers if the starting materials are not pure.

  • Hydrolysis Products: If an ester precursor of the picolinic acid is used, incomplete hydrolysis can leave residual ester.

  • Solvent Adducts: Residual solvents from the reaction or purification.

Analytical Approach for Impurity Profiling:

A combination of HPLC-UV and LC-MS is the most powerful approach for impurity profiling.

  • HPLC-UV: Develop a gradient HPLC method that can separate the main peak from all minor impurities. A photodiode array (PDA) detector is useful for checking the peak purity of the main component and getting UV spectra of the impurities, which can give clues to their structure.

  • LC-MS: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the impurities. This will allow you to propose elemental compositions and identify known and unknown impurities. Tandem MS (MS/MS) can be used to fragment the impurity ions and gain further structural information.

IV. Conclusion

The successful characterization of 6-(2,3-Difluorophenyl)picolinic acid requires a multi-technique, systematic approach. The challenges posed by its unique structure can be overcome by understanding the underlying chemical principles and applying the troubleshooting strategies outlined in this guide. By combining NMR, MS, and HPLC, researchers can confidently confirm the structure, purity, and impurity profile of this important molecule.

References

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Wang, H.-Y., et al. (2018). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Picolinic Acid. (n.d.). SIELC Technologies. Retrieved February 7, 2024, from [Link]

  • Gritti, F., & Guiochon, G. (2005). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B. Available at: [Link]

  • EI-MS spectra from GC-Q-TOF MS of: (a) 2,6-difluoroiodobenzene, (b)... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved February 7, 2024, from [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2023). ResearchGate. Available at: [Link]

  • (A and B) mass spectra of 2,2′-difluorofentanyl and fentanyl obtained... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]

  • Ar-Rashed, A. A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports. Available at: [Link]

  • Criquet, J., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Synthesis of picolinic acid. (n.d.). PrepChem.com. Retrieved February 7, 2024, from [Link]

  • Processes for the production of picolinic acid dericatives. (1966). Google Patents.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Publishing. Available at: [Link]

  • Dalvit, C., et al. (2015). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. Available at: [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). PubMed. Retrieved February 7, 2024, from [Link]

  • picolinic acid hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2024, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Challenges and Strategies for a Thorough Characterization of Antibody Acidic Charge Variants. (2022). MDPI. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Available at: [Link]

  • Challenges and Strategies for a Thorough Characterization of Antibody Acidic Charge Variants. (2022). PubMed. Retrieved February 7, 2024, from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Retrieved February 7, 2024, from [Link]

  • Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. (2023). PMC. Available at: [Link]

  • Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers. (2021). PubMed. Retrieved February 7, 2024, from [Link]

  • Improvements, Challenges, and the Investigation of Two Unknowns in Arsenic Urine Speciation Analysis by HPLC-ICP-MS: From Development to Post-implementation. (2023). PubMed. Retrieved February 7, 2024, from [Link]

Sources

dealing with impurities in 6-(2,3-Difluorophenyl)picolinic acid samples

[1][2]

Status: Online 🟢 Role: Senior Application Scientist Ticket Focus: Impurity Profiling, Purification Strategies, and Stability Protocols.[1]

🔬 Product Overview & Chemical Context

Compound: 6-(2,3-Difluorophenyl)picolinic acid CAS: 887983-10-0 Molecular Formula: C₁₂H₇F₂NO₂ Application: Primary intermediate for picolinate herbicides (e.g., Florpyrauxifen-benzyl analogs) and metallo-pharmaceutical ligands.[1][2]

Technical Brief: This compound is an amphoteric molecule containing a basic pyridine nitrogen and an acidic carboxylic acid.[1][2] Its synthesis typically involves a Suzuki-Miyaura cross-coupling between a 6-halopicolinate and 2,3-difluorophenylboronic acid.[1][2] The 2,3-difluoro substitution pattern creates specific electronic effects that stabilize the ring but can lead to unique impurity profiles, particularly regarding solubility and metal chelation.[1]

📂 Module 1: Diagnostic Center (Troubleshooting & FAQs)

Ticket #101: "I see a 'ghost' peak splitting my main HPLC peak. Is this an impurity?"

Diagnosis: Likely Metal Chelation or Rotameric H-Bonding , not necessarily a synthesis impurity.[1][2]

Technical Insight: Picolinic acid derivatives are bidentate ligands.[1][2] If your HPLC system uses stainless steel tubing or if the sample contains trace transition metals (Fe, Cu, Zn), the compound will chelate these ions, causing peak broadening or splitting. Additionally, intramolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen can create distinct populations in non-polar solvents.[1]

Troubleshooting Steps:

  • Flush the System: Pass a solution of 0.1% EDTA in water/methanol through your column to strip bound metals.[1][2]

  • Modify Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase.[1] This suppresses the ionization of the carboxylic acid (

    
     for the protonated pyridine), breaking the chelation and unifying the peak.[1]
    
  • Switch Columns: Use a column with "deactivated" silica or a polymer-based column to reduce silanol interactions.[1][2]

Ticket #102: "My product has a persistent brown hue even after silica chromatography."

Diagnosis: Palladium (Pd) Residuals .

Technical Insight: In Suzuki couplings, Palladium(0) nanoparticles can coordinate strongly with the pyridine nitrogen of the product.[1] Standard silica gel chromatography is often insufficient to break this coordination complex.[1][2]

Resolution Protocol:

  • Method A (Scavengers): Treat the organic solution with thiol-functionalized silica (e.g., SiliaMetS® Thiol) for 2 hours at 40°C.[1]

  • Method B (Charcoal): Recrystallize with activated charcoal.[1][2]

  • Method C (Chelation Wash): Wash the organic layer with 5% aqueous Sodium Diethyldithiocarbamate.[1][2]

Ticket #103: "Mass Spec shows a mass of [M-44].[1][2] What is happening?"

Diagnosis: Thermal Decarboxylation .

Technical Insight: Picolinic acids are prone to thermal decarboxylation, especially in the injection port of a GC-MS or during high-temperature drying.[1][2] The loss of

2-(2,3-difluorophenyl)pyridine12

Prevention:

  • Switch to LC-MS: Avoid high-temperature vaporization.

  • Drying: Dry samples under high vacuum at temperatures < 45°C .

🧪 Module 2: Purification Protocols

The following workflows are designed to exploit the amphoteric nature of the picolinic acid core to remove neutral organic impurities (like unreacted boronic acids or homocoupled biphenyls).

Protocol A: The "Picolinate Switch" (Acid-Base Extraction)[1][2]

This is the most robust method for isolating 6-(2,3-Difluorophenyl)picolinic acid from neutral Suzuki byproducts (e.g., 2,2',3,3'-tetrafluorobiphenyl).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Basic Extraction: Extract the organic layer 2x with 0.5 M NaOH or Sat.[1][2]

    
     .
    
    • Mechanism:[1][2][3] The picolinic acid deprotonates to form the water-soluble sodium picolinate salt.[1][2] Neutral impurities remain in the EtOAc.[1][2]

  • Wash: Keep the aqueous layer.[1][2] Wash it once with fresh EtOAc to remove entrained organics.[1][2]

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1 M HCl until pH reaches ~3.0.

    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Isolation: Filter the solid or extract with Dichloromethane (DCM) if no precipitate forms (due to partial water solubility).[1][2]

Protocol B: Recrystallization Strategy

Use this for final polishing (removing trace isomers or salts).[1][2]

Solvent SystemSolubility BehaviorTarget Impurities Removed
Water (pH 3-4) Low solubility (Product precipitates)Inorganic salts, highly polar byproducts
Ethanol/Water (1:1) Moderate solubility (Heat to dissolve)Trace starting materials, colored oligomers
Acetonitrile Low solubility (at RT)Highly lipophilic dimers

📊 Module 3: Impurity Visualization & Logic

Diagram 1: Impurity Origin Pathway

This diagram maps the formation of common impurities during the Suzuki coupling synthesis of the target compound.[1][2]

ImpurityPathStart16-Chloropicolinic AcidProduct6-(2,3-Difluorophenyl)picolinic acid(TARGET)Start1->ProductPd(0), BaseStart22,3-Difluorophenylboronic acidStart2->ProductImpurity12,2',3,3'-Tetrafluorobiphenyl(Homocoupling)Start2->Impurity1OxidativeHomocouplingImpurity21,2-Difluorobenzene(Protodeboronation)Start2->Impurity2HydrolysisImpurity32-(2,3-Difluorophenyl)pyridine(Decarboxylation)Product->Impurity3Heat (>100°C)-CO2

Caption: Figure 1.[1][2][4] Mechanistic origin of primary impurities in the Suzuki synthesis of 6-aryl picolinic acids.

Diagram 2: Purification Decision Tree

A logic gate for selecting the correct purification method based on the observed impurity profile.[1][2]

PurificationLogicProblemIdentify Impurity IssueBr1Neutral Organics?(Biphenyls, Boronic acids)Problem->Br1Br2Metal Residues?(Pd black, Color)Problem->Br2Br3Ionic Salts?(Na, K, Borates)Problem->Br3Sol1Protocol A:Acid-Base ExtractionBr1->Sol1YesSol2Protocol B:Thiol-Silica ScavengingBr2->Sol2YesSol3Water Wash / pH Adjustment (pH 3)Br3->Sol3Yes

Caption: Figure 2. Decision matrix for selecting purification protocols based on contaminant type.

📚 References

  • PubChem. (n.d.).[1][2][5] 6-(2,3-Difluorophenyl)picolinic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved February 2, 2026, from [Link] (Note: Link directs to related fluorophenyl picolinic acid analogs for structural verification).[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Organic Syntheses. (2011). Synthesis of Picolinic Acid Hydrochloride. Org. Synth. 2011, 88, 168-175.[1][2] [Link]

  • Fernandes, A., et al. (2023).[1][2][6] Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 390.[1] [Link][1][7][8][9]

Validation & Comparative

Definitive Validation Guide: 6-(2,3-Difluorophenyl)picolinic Acid Targeting the AFB5 Auxin Receptor Complex

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Identity

6-(2,3-Difluorophenyl)picolinic acid (CAS: 887983-10-0) is a potent synthetic auxin belonging to the 6-arylpicolinate class. Unlike classical auxins (e.g., 2,4-D) that primarily target the TIR1 receptor, this compound exhibits a distinct, high-affinity selectivity for the AFB5 (Auxin Signaling F-Box 5) receptor variant.

This guide provides a rigorous validation framework for establishing 6-(2,3-Difluorophenyl)picolinic acid as a selective agonist of the SCF^AFB5 ubiquitin ligase complex. By following these protocols, researchers can validate its mechanism as a "molecular glue" that promotes the degradation of Aux/IAA transcriptional repressors, distinct from other herbicide classes.

Mechanism of Action: The "Molecular Glue" Paradigm[1]

The biological activity of 6-(2,3-Difluorophenyl)picolinic acid relies on its ability to bridge the gap between the E3 ligase receptor (AFB5) and the substrate (Aux/IAA).

Signaling Pathway Visualization

The following diagram illustrates the specific pathway activation, highlighting the critical AFB5 preference.

AuxinSignaling Ligand 6-(2,3-Difluorophenyl) picolinic acid Receptor SCF^AFB5 Complex (E3 Ligase) Ligand->Receptor High Affinity Binding Ternary Ternary Complex (Ligand-Receptor-Substrate) Receptor->Ternary Recruits Substrate Substrate Aux/IAA Repressor (Transcriptional Inhibitor) Substrate->Ternary Stabilized by Ligand Ubiquitin Ubiquitination (26S Proteasome Targeting) Ternary->Ubiquitin Catalyzes Degradation Aux/IAA Degradation Ubiquitin->Degradation GeneExp ARF Transcription Factor Release Degradation->GeneExp De-repression

Caption: The ligand acts as a molecular glue, selectively stabilizing the interaction between AFB5 and Aux/IAA repressors, triggering proteasomal degradation.

Comparative Analysis: Selectivity & Performance

To validate this compound, it must be benchmarked against natural and synthetic standards. The key differentiator is the AFB5 vs. TIR1 selectivity profile.

Table 1: Receptor Selectivity and Physicochemical Profile
Feature6-(2,3-Difluorophenyl)picolinic acid 2,4-D (Phenoxy Class)IAA (Natural Auxin)
Primary Target AFB5 / AFB4 TIR1 / AFB2Pan-active (TIR1/AFB1-5)
Binding Mechanism Hydrophobic interaction (Phenyl tail)Charge/Shape complementarityShape complementarity
Cross-Resistance Low (Active on 2,4-D resistant weeds)High (Common resistance)N/A
Dissociation Rate Fast (Rapid equilibrium)SlowIntermediate
Chemical Class 6-ArylpicolinatePhenoxycarboxylateIndole-3-acetic acid

Expert Insight: The 2,3-difluoro substitution on the phenyl ring is critical. It optimizes the fit within the larger hydrophobic pocket of AFB5, which is structurally distinct from the TIR1 pocket. This structural nuance is why arylpicolinates remain effective against weeds that have developed mutations in TIR1.

Experimental Validation Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the physical affinity (


) of the compound for purified AFB5 vs. TIR1 receptors. This is the gold standard for validating target selectivity.

Methodology:

  • Protein Preparation: Express and purify His-tagged TIR1 and AFB5 in insect cells (Sf9). Co-express with ASK1 (Arabidopsis Skp1-like 1) to ensure proper folding.

  • Sensor Chip Setup: Immobilize biotinylated Aux/IAA peptides (e.g., IAA7 degron) on a Streptavidin (SA) sensor chip. Note: Alternatively, immobilize the receptor if using a direct binding setup, but the co-receptor format is more physiological.

  • Injection Series:

    • Inject the receptor (TIR1 or AFB5) at constant concentration (e.g., 50 nM).

    • Co-inject 6-(2,3-Difluorophenyl)picolinic acid at a concentration gradient (0.1 nM to 10 µM).

  • Analysis: Measure the Response Units (RU) indicating the formation of the Receptor-Ligand-Peptide ternary complex.

Validation Criteria:

  • Success: The compound should induce high RU signals with AFB5 at low concentrations (<100 nM) but require significantly higher concentrations to achieve similar signals with TIR1.

  • Control: Use 2,4-D (should prefer TIR1) and Picloram (should prefer AFB5) as positive controls.

Protocol B: Yeast Two-Hybrid (Y2H) Interaction Matrix

Objective: Demonstrate that the compound promotes protein-protein interaction in a cellular environment.

Workflow Visualization:

Y2H_Workflow Step1 Construct Plasmids: Bait (BD-AFB5) & Prey (AD-Aux/IAA) Step2 Transform Yeast Strain (e.g., Y190 or AH109) Step1->Step2 Step3 Plate on Selection Media (-Trp/-Leu) Step2->Step3 Step4 Chemical Treatment: Add 6-(2,3-Difluorophenyl)picolinic acid (10 µM) Step3->Step4 Step5 Reporter Assay: Blue/White Screening (LacZ) or Growth on -His/-Ade Step4->Step5

Caption: Y2H workflow to detect ligand-dependent receptor-substrate dimerization.

Protocol Steps:

  • Transformation: Cotransform yeast with pGBKT7-AFB5 (Bait) and pGADT7-IAA7 (Prey).

  • Treatment: Plate yeast on selective media containing the test compound (1, 10, 50 µM).

  • Observation: Monitor growth over 3-5 days.

  • Result Interpretation: Growth on stringent selection media (e.g., -His -Ade) only in the presence of the compound confirms it acts as a "molecular glue."

Protocol C: In Vivo Aux/IAA Degradation Assay

Objective: Confirm functional biological activity in a plant system.

  • Plant Material: Use Arabidopsis thaliana transgenic lines expressing HS::AXR3NT-GUS (heat-shock inducible IAA17-GUS fusion) or DII-VENUS (constitutive fluorescent reporter).

  • Treatment: Incubate seedlings in liquid MS media containing 6-(2,3-Difluorophenyl)picolinic acid (100 nM) for 30-120 minutes.

  • Detection:

    • GUS: Histochemical staining followed by optical density quantification.

    • VENUS: Confocal microscopy to measure nuclear fluorescence loss.

  • Data Output: Plot "Relative Fluorescence/Activity" vs. "Time." A rapid decay (half-life < 20 min) validates potent auxin activity.

References & Authoritative Sources

  • Prusinska, J., et al. (2024). The differential binding and biological efficacy of auxin herbicides. Pest Management Science.[1]

    • Context: Defines the binding kinetics of arylpicolinates to AFB5 vs TIR1.

  • Calderón Villalobos, L. I., et al. (2012). A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin. Nature Chemical Biology, 8(5), 477-485.

    • Context: Foundational paper establishing the structural basis of auxin perception.

  • Lee, S., et al. (2014). Defining the specificity of the TIR1/AFB auxin receptors for synthetic auxins. Plant Physiology.[2]

    • Context: specifically discusses picolinate selectivity for AFB5.

  • Toronto Research Chemicals (TRC). 6-(2,3-Difluorophenyl)picolinic Acid Product Sheet.

    • Context: Verification of chemical identity and CAS 887983-10-0.

Sources

6-(2,3-Difluorophenyl)picolinic acid vs. other picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 6-(2,3-Difluorophenyl)picolinic acid , positioning it within the broader class of 6-aryl-picolinate synthetic auxins. This analysis targets medicinal chemists and agrochemical researchers focusing on scaffold optimization for metabolic stability and receptor selectivity (TIR1 vs. AFB5).

Executive Summary: The 6-Aryl-Picolinate Paradigm

The 6-aryl-picolinic acid class represents the "new generation" of synthetic auxins (e.g., Halauxifen and Florpyrauxifen), distinguished by their unique selectivity for the AFB5 (Auxin Signaling F-Box 5) receptor over the canonical TIR1 receptor. This selectivity profile confers efficacy against resistant weed biotypes and reduced volatility compared to legacy auxins like 2,4-D or Dicamba.

6-(2,3-Difluorophenyl)picolinic acid serves as a critical Structure-Activity Relationship (SAR) probe . It isolates the electronic and steric contributions of the ortho,meta-difluoro substitution pattern, offering a comparative baseline against the commercially validated 4-chloro-2-fluoro-3-methoxy motifs found in Arylex™ and Rinskor™ actives.

Comparative Performance Analysis

The following table contrasts the 2,3-difluoro derivative against the unsubstituted baseline and the commercial standard (Halauxifen-methyl free acid).

Table 1: Physicochemical & Functional Comparison
Feature6-(2,3-Difluorophenyl)picolinic acid 6-Phenylpicolinic acid (Baseline)Halauxifen-acid (Commercial Benchmark)
Substituent Pattern 2,3-Difluoro (Aryl ring)Unsubstituted4-Chloro-2-fluoro-3-methoxy
Electronic Effect Strong electron-withdrawing (

high); reduces oxidative metabolism potential.
NeutralMixed (donating OMe, withdrawing Cl/F)
Biaryl Torsion High Twist : Ortho-F forces non-planar conformation essential for receptor fit.Low/Moderate TwistOptimal Twist : Ortho-F + Meta-OMe lock conformation.
Metabolic Stability High : C-F bonds block Phase I hydroxylation at susceptible 2,3 positions.Low: Rapid hydroxylation at ortho/para positions.Moderate/High : 4-Cl blocks para-oxidation; 3-OMe is a demethylation site.
Lipophilicity (LogP) ~2.5 - 2.8 (Est.)~1.8~2.9
Primary Application SAR Probe / Metabolic BlockerSynthetic IntermediateBroad-spectrum Herbicide
Mechanistic Insight: The "Fluorine Effect"

The 2,3-difluoro substitution is not merely decorative. It serves two specific mechanistic functions:

  • Conformational Locking: The fluorine at the 2-position (ortho) creates steric repulsion with the pyridine ring, forcing the biaryl system into a twisted conformation. This "twist" is a prerequisite for binding into the narrow hydrophobic pocket of the AFB5 receptor.

  • Metabolic Blocking: The 3-position (meta) is a common site for cytochrome P450-mediated hydroxylation in phenyl rings. Substituting hydrogen with fluorine (

    
    ) effectively blocks this degradation pathway, extending the compound's half-life in planta.
    

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling Synthesis

Objective: Synthesize 6-(2,3-difluorophenyl)picolinic acid from 6-chloropicolinate.

Reagents:

  • Methyl 6-chloropicolinate (1.0 equiv)

  • 2,3-Difluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow:

  • Inertion: Charge a reaction vessel with methyl 6-chloropicolinate, boronic acid, and base. Purge with N₂ for 15 minutes.

  • Catalyst Addition: Add Pd catalyst under positive N₂ pressure.

  • Reflux: Heat to 90°C for 4–6 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to RT. Filter through Celite. Concentrate filtrate.

  • Hydrolysis: Redissolve crude ester in THF/MeOH (1:1). Add 1M LiOH (2 equiv). Stir at RT for 2 hours to yield the free acid.

  • Purification: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1] Recrystallize from Ethanol/Water.

Protocol B: Arabidopsis Root Growth Inhibition Assay (Auxin Activity)

Objective: Quantify the auxinic potency relative to 2,4-D.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose.

  • Treatment: Supplement plates with compound concentration gradients (10 nM to 10 µM). Include DMSO control and 2,4-D positive control.

  • Stratification: 4°C for 2 days in dark.

  • Growth: Transfer to vertical growth racks (22°C, 16h light/8h dark).

  • Measurement: At Day 7, image plates. Measure primary root length using ImageJ.

  • Analysis: Calculate IC₅₀ (concentration inhibiting 50% root elongation). Expectation: 6-(2,3-difluorophenyl)picolinic acid should show IC₅₀ values in the nanomolar range, superior to 6-phenylpicolinic acid.

Visualizations

Figure 1: Synthesis & Mode of Action Pathways

The following diagram illustrates the synthetic route and the downstream biological signaling pathway triggered by the compound.

G cluster_synthesis Synthesis (Suzuki Coupling) cluster_moa Mode of Action (Auxin Mimicry) SM1 Methyl 6-chloropicolinate Inter Ester Intermediate SM1->Inter Coupling SM2 2,3-Difluorophenyl boronic acid SM2->Inter Cat Pd(dppf)Cl2 / K2CO3 Cat->Inter Prod 6-(2,3-Difluorophenyl) picolinic acid Inter->Prod LiOH Hydrolysis Receptor AFB5 Receptor (Specific Binding) Prod->Receptor High Affinity Binding Complex SCF-TIR1/AFB5 Complex Receptor->Complex Recruitment Degradation Ubiquitination of Aux/IAA Repressors Complex->Degradation E3 Ligase Activity GeneExp Gene Expression (Weed Death) Degradation->GeneExp Derepression

Caption: Figure 1. Synthetic pathway via Suzuki coupling (left) and the specific AFB5-mediated signaling cascade (right) characteristic of 6-aryl-picolinates.

References

  • Dow AgroSciences (Corteva). Halauxifen-methyl (Arylex™ active) Technical Information. Corteva Agriscience. [Link]

  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. [Link]

  • Bell, J. L., et al. (2019). "Mode of action of the synthetic auxin herbicide halauxifen-methyl." Weed Science, 67(3). [Link]

  • Jescheck, H. (2025). "Design and Synthesis of 6-Aryl-Picolinic Acid Derivatives."[2][3] ResearchGate Review.[Link]

Sources

A Comparative Guide to Fluorinated Picolinic Acids for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. This guide offers an in-depth comparative analysis of fluorinated picolinic acids, moving beyond a simple catalog of compounds to provide a foundational understanding of how fluorine substitution impacts physicochemical properties, synthetic accessibility, and biological activity. The insights and data presented herein are intended to empower researchers to make informed decisions in the design and execution of their own investigations.

The Influence of Fluorine on the Physicochemical Landscape of Picolinic Acid

The introduction of a highly electronegative fluorine atom onto the picolinic acid scaffold dramatically alters its electronic and physical properties. This seemingly simple substitution has profound implications for a molecule's acidity (pKa) and lipophilicity (LogP), two critical parameters that govern its behavior in biological systems.

Acidity (pKa)

Fluorine's strong electron-withdrawing inductive effect is the primary driver of changes in the acidity of picolinic acid. By pulling electron density away from the carboxylic acid group, the fluorine atom stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa). The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the carboxyl group.

Lipophilicity (LogP)

The impact of fluorination on lipophilicity is more complex. While the addition of a fluorine atom generally increases the overall molecular weight and surface area, which can contribute to increased lipophilicity, its high electronegativity can also lead to changes in intermolecular interactions and solvation, sometimes resulting in a decrease in LogP. The position of the fluorine atom and its influence on the molecule's overall polarity are key determinants of the resulting LogP value.

Table 1: Comparative Physicochemical Properties of Picolinic Acid and its Fluorinated Isomers

CompoundStructurepKa (Predicted)LogP (Predicted)
Picolinic Acid5.340.8
3-Fluoropicolinic Acid~3-4~1.0-1.2
4-Fluoropicolinic Acid~4-5~1.0-1.2
5-Fluoropicolinic Acid~4-5~1.0-1.2
6-Fluoropicolinic Acid~4-5~1.0-1.2

Strategic Synthesis of Fluorinated Picolinic Acid Isomers

The synthetic route to a specific fluorinated picolinic acid isomer is a critical consideration for its practical application. The choice of starting material and the fluorination strategy are dictated by the desired position of the fluorine atom.

General Synthetic Strategies

A common approach to synthesizing fluorinated picolinic acids involves the oxidation of the corresponding fluorinated picolines (methylpyridines). The fluorinated picoline precursors can often be prepared through nucleophilic aromatic substitution reactions on appropriately activated pyridine rings or through diazotization-fluorination (Balz-Schiemann reaction) of aminopicolines.

G cluster_0 General Synthetic Pathway Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Fluorination or Functional Group Interconversion Final Product Final Product Intermediate->Final Product Oxidation

Caption: Generalized synthetic workflow for fluorinated picolinic acids.

Experimental Protocol: Synthesis of 6-Chloro-3-fluoropicolinic Acid

This protocol is adapted from a patented synthesis and demonstrates a common industrial approach.[1]

Objective: To synthesize 6-chloro-3-fluoropicolinic acid from 6-chloro-3-fluoro-2-methylpyridine.

Materials:

  • 6-chloro-3-fluoro-2-methylpyridine

  • Dilute Sulfuric Acid

  • Potassium Dichromate

  • Sodium Tungstate (Na₂WO₄·2H₂O)

  • Phase Transfer Catalyst (e.g., a crown ether)

  • Ice

  • Alkaline solution (e.g., potassium carbonate solution)

  • Organic solvent (e.g., dichloromethane)

  • Inorganic acid (e.g., hydrochloric acid)

Procedure:

  • In a reaction vessel, combine dilute sulfuric acid, potassium dichromate, sodium tungstate, and the phase transfer catalyst.

  • Add 6-chloro-3-fluoro-2-methylpyridine to the mixture.

  • Heat the reaction mixture to 70-130°C with stirring for 0.5-20 hours.

  • Pour the cooled reaction mixture into crushed ice.

  • Filter the resulting precipitate and wash with cold water.

  • Dissolve the crude solid in a heated alkaline aqueous solution.

  • Extract the aqueous solution with an organic solvent to remove unreacted starting material and impurities.

  • Acidify the aqueous layer with an inorganic acid to precipitate the 6-chloro-3-fluoropicolinic acid.

  • Filter, wash, and dry the final product.

A Comparative Look at Biological Activities

Fluorinated picolinic acids have garnered significant interest in both the pharmaceutical and agrochemical sectors. The introduction of fluorine can enhance potency, selectivity, and metabolic stability.

Herbicidal and Plant Growth Regulatory Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[2][3][4][5] Fluorination has been a key strategy in the development of new and more effective herbicides in this class. The fluorine atom can influence the binding of the molecule to the auxin receptors in plants and can also affect its translocation and metabolism within the plant.

For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and shown to have potent herbicidal activity.[1][2] In some cases, these fluorinated derivatives exhibited greater than 80% inhibition of weed root growth at a concentration of 250 µM.[1][2]

Table 2: Comparative Herbicidal Activity of Picolinic Acid Derivatives

Compound ClassTarget WeedsGeneral Observations
Picolinic AcidsBroadleaf weedsEstablished class of synthetic auxin herbicides.[2][4][5]
Fluorinated Picolinic AcidsBroadleaf and some grass weedsFluorination can enhance potency and broaden the spectrum of activity.[1][2]
Antimicrobial and Anticancer Potential

Picolinic acid itself has demonstrated antimicrobial activity against a range of bacteria and fungi.[6][7][8][9] This activity is often attributed to its ability to chelate metal ions that are essential for microbial growth. Fluorination can potentially modulate this chelating ability and the overall lipophilicity of the molecule, which could influence its antimicrobial spectrum and potency.

Furthermore, metal complexes of fluorinated picolinic acids have been investigated for their anticancer properties. The rationale behind this approach is that the fluorinated ligand can influence the redox properties and cellular uptake of the metal complex, leading to enhanced cytotoxicity towards cancer cells.

G cluster_0 Biological Activity Modulation Picolinic_Acid_Core Picolinic Acid Core Structure Fluorination Fluorine Substitution Picolinic_Acid_Core->Fluorination Enhanced_Properties Enhanced Potency Improved Selectivity Metabolic Stability Fluorination->Enhanced_Properties Biological_Applications Herbicides Antimicrobials Anticancer Agents Enhanced_Properties->Biological_Applications

Caption: Impact of fluorination on the biological applications of picolinic acids.

Conclusion and Future Outlook

The strategic fluorination of the picolinic acid scaffold offers a powerful tool for modulating its physicochemical and biological properties. The position of the fluorine atom is a critical determinant of the resulting changes in acidity, lipophilicity, and, consequently, biological activity. While a comprehensive, direct comparative study of all positional isomers is still needed in the literature, the available data clearly demonstrates the potential of fluorinated picolinic acids in the development of novel herbicides, antimicrobial agents, and anticancer therapeutics. Future research should focus on systematic studies of the structure-activity relationships of these compounds to enable more rational and predictive design of next-generation bioactive molecules.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • The Chemical Properties and Applications of 3-Fluoropicolinic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Commercial 2-picolinic acid and 2-picolinate herbicides
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Polish Journal of Food and Nutrition Sciences.
  • Activity of Picolinic Acid in Combination with the Antiprotozoal Drug Quinacrine against Mycobacterium avium Complex.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI.
  • Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex. PubMed.
  • Antimicrobial activity of picolinic acid.
  • Thermal properties of dipicolinic acid and dipicolinic acid sodium salt NaH(COO)2C5H3N•H2(COO)2C5H3N•3H2O.
  • Picolinic acid. Wikipedia.
  • (PDF) Antimicrobial activity of Picolinic acid.
  • A QSAR Study of the Activity of Some Fluorin
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3.
  • QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Deriv
  • 884494-76-2 | 6-Chloro-3-fluoropicolinic acid. ChemScene.
  • Solubility and Crystalliz
  • 152126-31-3|3-Fluoropicolinic acid. BLD Pharm.
  • 6-Chloro-3-fluoropicolinic acid | 884494-76-2. Sigma-Aldrich.
  • QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Deriv
  • Picolinic acid | C6H5NO2. PubChem.
  • Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE.
  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate world of drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. An ideal therapeutic agent would interact exclusively with its intended target, thereby eliciting the desired pharmacological effect without perturbing other biological pathways. However, the reality is often more complex. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or even therapeutic benefits in some cases. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity profile is paramount for advancing a candidate molecule through the development pipeline.

This guide provides an in-depth technical comparison of the potential cross-reactivity of 6-(2,3-Difluorophenyl)picolinic acid , a synthetic small molecule featuring a picolinic acid scaffold substituted with a 2,3-difluorophenyl group. Due to the novelty of this specific molecule, direct experimental data on its cross-reactivity is not yet publicly available. Therefore, this guide will leverage established knowledge of its core structural motifs—the picolinic acid core and the difluorophenyl moiety—to infer potential biological targets and off-targets. We will then detail a robust, multi-pronged experimental strategy to empirically determine its selectivity profile, providing field-proven insights into the causality behind these experimental choices.

Deconstructing the Molecule: Predicting Potential Biological Interactions

The structure of 6-(2,3-Difluorophenyl)picolinic acid provides crucial clues to its potential biological activity. By dissecting the molecule into its constituent pharmacophores, we can formulate hypotheses about its likely protein-binding partners.

  • The Picolinic Acid Scaffold: Picolinic acid and its derivatives are known to engage a diverse range of biological targets. They have been investigated for their roles as enzyme inhibitors, with applications in oncology, infectious diseases, and inflammatory conditions. The pyridine nitrogen and the carboxylic acid group can act as hydrogen bond donors and acceptors, as well as metal chelators, enabling interaction with the active sites of various enzymes.

  • The 2,3-Difluorophenyl Moiety: The presence of a difluorinated phenyl ring significantly influences the molecule's electronic properties and its potential for intermolecular interactions. Fluorine atoms can form hydrogen bonds and other non-covalent interactions with protein residues, contributing to binding affinity and selectivity. Notably, the difluorophenyl motif is found in a number of approved and investigational kinase inhibitors, where it often occupies the ATP-binding pocket. For instance, several kinase inhibitors targeting Raf and other components of the MAPK signaling cascade incorporate this moiety.[1]

Based on this structural analysis, a primary hypothesis is that 6-(2,3-Difluorophenyl)picolinic acid may exhibit activity as a kinase inhibitor . The picolinic acid core could mimic the hinge-binding motif of many known kinase inhibitors, while the difluorophenyl group could occupy the hydrophobic pocket typically filled by the adenine ring of ATP. However, the diverse biological roles of picolinic acid derivatives also suggest potential interactions with other enzyme classes, such as metalloproteinases or histone deacetylases.

Therefore, a comprehensive and unbiased assessment of its cross-reactivity is essential to build a complete picture of its biological activity.

A Phased Experimental Approach to Defining Cross-Reactivity

To rigorously evaluate the selectivity of 6-(2,3-Difluorophenyl)picolinic acid, a tiered experimental approach is recommended. This strategy begins with a broad, high-throughput screen to identify potential interactions across a large panel of targets, followed by more focused secondary assays to validate and quantify these interactions in a cellular context.

Phase 1: Broad-Spectrum Kinase Profiling

Given the structural alerts for kinase inhibition, the initial and most critical step is to perform a broad-panel kinase screen. This provides a panoramic view of the compound's interaction with the human kinome.

Recommended Platform: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform from Eurofins DiscoverX is an industry-standard method for quantitative kinase inhibitor profiling.[2][3] It offers a comprehensive panel of over 480 human kinases.

Experimental Principle:

The assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site-directed ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[4] A lower amount of bound kinase indicates a stronger interaction with the test compound.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle cluster_quantification Quantification Compound 6-(2,3-Difluorophenyl)picolinic acid Kinase DNA-tagged Kinase Compound->Kinase Binding ImmobilizedLigand Immobilized Ligand Kinase->ImmobilizedLigand Competition Bead Solid Support ImmobilizedLigand->Bead qPCR qPCR Quantification Bead->qPCR Measure bound kinase caption KINOMEscan competition binding assay workflow.

Figure 1: KINOMEscan competition binding assay workflow.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Prepare a 100 µL stock solution of 6-(2,3-Difluorophenyl)picolinic acid at a concentration of 10 mM in DMSO.[5]

  • Assay Execution: The compound is screened at a single concentration (e.g., 10 µM) against the desired kinase panel. The assay is typically performed by the service provider (e.g., Eurofins DiscoverX).

  • Data Analysis: The results are reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control (% control). A lower % control value indicates a stronger interaction. A common threshold for a significant "hit" is a % control value of less than 35% or 10%.

Data Interpretation and Next Steps:

The KINOMEscan™ results will generate a selectivity profile, often visualized as a "TREEspot™" diagram, which maps the hits onto the human kinome tree. This provides an immediate visual representation of the compound's selectivity. Any kinases identified as significant hits should be prioritized for further investigation in secondary assays to determine their functional inhibition.

Phase 2: Cellular Target Engagement and Validation

While in vitro binding assays are powerful for initial screening, they do not fully recapitulate the complex cellular environment. Therefore, it is crucial to validate the identified hits in intact cells to confirm target engagement and assess functional consequences.

Recommended Platform 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that directly measures the engagement of a compound with its target protein in a cellular context.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Principle:

When a compound binds to its target protein, it generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, and then subjected to a temperature gradient. The amount of soluble (non-denatured) target protein at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8][9]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Live Cells Compound 6-(2,3-Difluorophenyl)picolinic acid Cells->Compound DMSO DMSO (Vehicle) Cells->DMSO Heat Apply Temperature Gradient Compound->Heat DMSO->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Quantification Quantify Soluble Protein (e.g., Western Blot, MS) Lysis->Quantification caption Cellular Thermal Shift Assay (CETSA) workflow.

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA® for Target Validation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the kinase of interest) and treat with varying concentrations of 6-(2,3-Difluorophenyl)picolinic acid or DMSO for a defined period (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase in the soluble fraction using a specific antibody-based method like Western blotting or an AlphaLISA® assay.[9]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound confirms target engagement. An isothermal dose-response fingerprint (ITDRF) can also be generated by heating at a single temperature with varying compound concentrations.[7][10]

Recommended Platform 2: KiNativ™ In Situ Kinase Profiling

KiNativ™ is a chemical proteomics platform that allows for the in situ profiling of kinase activity and inhibitor engagement in native biological systems.[1]

Experimental Principle:

This method utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine residue in the active site of active kinases. Cells or lysates are first treated with the inhibitor, which competes with the probe for binding to the kinase active site. After labeling, the probe-modified peptides are enriched and quantified by mass spectrometry. A decrease in the labeling of a specific kinase in the presence of the inhibitor indicates target engagement.[1][11]

KiNativ_Workflow cluster_treatment In Situ Treatment cluster_labeling Probe Labeling cluster_analysis Analysis Cells Live Cells or Lysate Inhibitor 6-(2,3-Difluorophenyl)picolinic acid Cells->Inhibitor Incubate Probe Biotinylated ATP/ADP Probe Inhibitor->Probe Add Probe Enrichment Streptavidin Enrichment Probe->Enrichment MS LC-MS/MS Quantification Enrichment->MS caption KiNativ in situ kinase profiling workflow.

Figure 3: KiNativ in situ kinase profiling workflow.

Experimental Protocol: KiNativ™ Profiling

  • Cell/Lysate Treatment: Treat live cells or cell lysates with 6-(2,3-Difluorophenyl)picolinic acid at various concentrations.[12]

  • Probe Labeling: Add the desthiobiotin-ATP/ADP probe to the treated samples to label the active kinases that are not occupied by the inhibitor.

  • Proteolysis and Enrichment: Digest the proteome with trypsin and enrich the biotinylated peptides using streptavidin beads.

  • Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control to determine the extent of target engagement for each identified kinase.

Comparative Data Summary and Interpretation

The data generated from these complementary assays should be compiled and analyzed to build a comprehensive cross-reactivity profile for 6-(2,3-Difluorophenyl)picolinic acid.

Assay Principle Output Advantages Limitations
KINOMEscan™ In vitro competition bindingDissociation constants (Kd) or % inhibitionHigh-throughput, broad coverage of the kinome, quantitative.In vitro, may not reflect cellular activity.
CETSA® Ligand-induced thermal stabilizationThermal shift (ΔTm), EC50In-cell target engagement, label-free.Lower throughput, requires specific antibodies or MS methods.
KiNativ™ In situ active site labelingIC50, target occupancyIn situ, measures engagement with active kinases, provides proteome-wide view.Technically complex, requires specialized probes and mass spectrometry.

A strong correlation between the hits identified in the KINOMEscan™ and those validated by CETSA® and KiNativ™ would provide high confidence in the identified off-targets. Discrepancies between the datasets can also be informative; for example, a kinase that is a hit in the binding assay but not in the cellular assays may indicate poor cell permeability of the compound or that the in vitro binding does not translate to functional inhibition in a cellular context.

Conclusion: Towards a Well-Characterized Molecule

While the precise cross-reactivity profile of 6-(2,3-Difluorophenyl)picolinic acid remains to be experimentally determined, a rational, hypothesis-driven approach based on its structural features provides a solid foundation for its investigation. The combination of broad-panel in vitro screening with in-cell target engagement and functional validation assays represents a robust and industry-standard workflow for defining the selectivity of a novel small molecule. By employing the methodologies outlined in this guide, researchers can generate a comprehensive and reliable dataset that will be instrumental in guiding the future development of 6-(2,3-Difluorophenyl)picolinic acid, whether as a selective probe for a specific target or as a multi-targeted therapeutic agent. The path from a promising chemical scaffold to a well-characterized drug candidate is paved with a thorough understanding of its biological interactions, and a rigorous assessment of cross-reactivity is a critical milestone on that journey.

References

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link][4]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710.[1]

  • Yao, H., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS medicinal chemistry letters, 6(5), 543-548.[1]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lemeer, S., et al. (2012). A quantitative chemical proteomics approach to investigate the mechanism of action of clinical kinase inhibitors. Journal of proteome research, 11(1), 239-250.
  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 55(17), 7437-7451.[13]

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link][9]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link][5]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link][14]

  • Eurofins DiscoverX. KINOMEscan® Kinase Assay Screening. [Link][2]

  • CETSA. CETSA. [Link][6]

  • Gechijian, L. N., et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Cell chemical biology, 24(11), 1404-1414.e6.[12]

  • ActivX Biosciences. KiNativ™. [Link][11]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Eurofins DiscoverX. KINOMEscan Technology. [Link][3]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link][10]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link][15]

  • Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chem. Biol., 18, 699-710.[16]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122.[7]

Sources

A Comparative Toxicological Guide to 6-(2,3-Difluorophenyl)picolinic Acid and Its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's toxicity profile is as critical as its efficacy. This guide provides a comprehensive comparison of the toxicological properties of 6-(2,3-Difluorophenyl)picolinic acid, a molecule of interest in medicinal chemistry, with its structural analogs. By examining the available data on cytotoxicity, genotoxicity, and other toxicological endpoints, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their research endeavors.

Introduction to 6-(2,3-Difluorophenyl)picolinic Acid and Its Analogs

6-(2,3-Difluorophenyl)picolinic acid belongs to a class of compounds characterized by a picolinic acid scaffold substituted with a difluorophenyl ring. The presence and position of the fluorine atoms on the phenyl ring, as well as the picolinic acid core, are expected to significantly influence the molecule's physicochemical properties and, consequently, its toxicological profile. To elucidate these structure-activity relationships, this guide will focus on a comparative analysis with the following key analogs:

  • Picolinic Acid (PA): The parent molecule, providing a baseline understanding of the toxicity associated with the picolinic acid core.

  • 6-Phenylpicolinic Acid: The non-fluorinated counterpart, which will help in assessing the toxicological contribution of the fluorine substituents.

  • 6-(3,4-Difluorophenyl)picolinic Acid: A positional isomer, to investigate how the arrangement of fluorine atoms on the phenyl ring impacts toxicity.

Acute Toxicity Profile

Picolinic acid is classified as harmful if swallowed and can cause serious eye damage[1]. Animal studies have determined oral LD50 values of 2000 mg/kg in rats and 750 mg/kg in mice, indicating a moderate level of acute toxicity[1]. In vivo studies in rats have shown that very high doses (≥500 mg/kg/day) of picolinic acid can be vascular-neurotoxic[2].

For the difluorophenyl moiety, data on compounds like 2,6-difluorophenylboronic acid indicate that it is an irritant to the eyes, skin, and respiratory tract[3]. This suggests that the difluorophenyl group in the target molecule could contribute to irritant properties.

Table 1: Acute Toxicity Data for Picolinic Acid

CompoundTest AnimalRoute of AdministrationLD50Reference
Picolinic AcidRatOral2000 mg/kg[1]
Picolinic AcidMouseOral750 mg/kg[1]

In Vitro Cytotoxicity: A Cellular Perspective on Toxicity

In vitro cytotoxicity assays are crucial for determining a compound's toxicity at the cellular level and for providing a quantitative measure of its potential to cause cell death. The half-maximal inhibitory concentration (IC50) is a standard metric used to compare the cytotoxic potential of different compounds.

While specific IC50 values for 6-(2,3-Difluorophenyl)picolinic acid in non-cancerous cell lines are not publicly available, studies on related picolinic acid analogs have shed light on their cytotoxic potential. A study on various picolinic acid analogs in Chinese Hamster Ovary (CHO) cells revealed a wide range of IC50 values, from 0.032 mM to 25.85 mM[4]. This study highlighted that the growth inhibitory effects of these analogs are dependent on their ability to chelate zinc and their lipophilicity (logP)[4].

To provide a practical framework for comparative analysis, we will consider hypothetical IC50 values based on the known structure-activity relationships of similar compounds. For this guide, we will use two representative cell lines: HepG2, a human liver cancer cell line commonly used for hepatotoxicity screening, and Normal Human Dermal Fibroblasts (NHDF), representing a normal, non-cancerous cell type.

Table 2: Hypothetical Comparative In Vitro Cytotoxicity Data (IC50, µM)

CompoundHepG2 (Liver Cell Model)NHDF (Normal Fibroblast Model)
6-(2,3-Difluorophenyl)picolinic acid50150
Picolinic Acid>500>500
6-Phenylpicolinic Acid200400
6-(3,4-Difluorophenyl)picolinic Acid75200

These values are hypothetical and for illustrative purposes to guide experimental design. Actual experimental values are required for a definitive comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis prepare_bacteria Prepare overnight cultures of Salmonella strains mix_components Mix bacteria, test compound, and S9 mix (or buffer) prepare_bacteria->mix_components prepare_s9 Prepare S9 mix (for metabolic activation) prepare_s9->mix_components pre_incubate Pre-incubate mixture mix_components->pre_incubate add_top_agar Add top agar pre_incubate->add_top_agar plate_mixture Pour onto minimal glucose agar plates add_top_agar->plate_mixture incubate_plates Incubate plates for 48-72h plate_mixture->incubate_plates count_colonies Count revertant colonies incubate_plates->count_colonies compare_controls Compare to negative and positive controls count_colonies->compare_controls

Caption: Workflow of the bacterial reverse mutation assay (Ames test).

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1541).

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats pre-treated with a metabolic inducer like Aroclor 1254.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).

  • Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).

  • Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Hepatotoxicity: A Key Consideration

The liver is a primary site of drug metabolism, making it susceptible to drug-induced injury. Therefore, assessing the potential for hepatotoxicity is a critical step in drug development. While no specific hepatotoxicity studies for 6-(2,3-Difluorophenyl)picolinic acid were found, some pyridine derivatives have been associated with hepatotoxic side effects.[4] Additionally, fluorinated aromatic compounds can undergo metabolic activation to reactive intermediates that may lead to liver toxicity.[5]

The in vitro cytotoxicity data in HepG2 cells (Table 2) provides an initial screen for potential hepatotoxicity. A lower IC50 value in HepG2 cells compared to other cell types could suggest a specific vulnerability of liver cells to the compound. Further investigations, such as measuring liver enzyme leakage (ALT, AST) in in vivo studies or using more advanced in vitro models like primary human hepatocytes or 3D liver spheroids, would be necessary for a more definitive assessment of hepatotoxicity.

Structure-Toxicity Relationships: Decoding the Molecular Clues

The comparison of 6-(2,3-Difluorophenyl)picolinic acid with its analogs allows for the elucidation of key structure-toxicity relationships:

  • The Picolinic Acid Core: The toxicity of picolinic acid itself appears to be moderate. Its ability to chelate divalent metal ions like zinc is a key aspect of its biological activity and may also contribute to its toxicity at higher concentrations.[4]

  • The Phenyl Group: The addition of a phenyl ring to the picolinic acid scaffold, as in 6-phenylpicolinic acid, is likely to increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and potentially interact with intracellular targets, which may lead to an increase in cytotoxicity compared to picolinic acid alone.

  • Fluorine Substitution: The introduction of fluorine atoms to the phenyl ring can have complex effects on toxicity. Fluorine is highly electronegative and can alter the electronic properties of the molecule, influencing its binding to biological targets and its metabolic fate. The position of the fluorine atoms is also critical. For example, the difference in the hypothetical IC50 values between 6-(2,3-Difluorophenyl)picolinic acid and 6-(3,4-Difluorophenyl)picolinic acid suggests that the ortho-meta difluoro substitution may lead to a different toxicological profile compared to the meta-para substitution. This could be due to differences in metabolism, leading to the formation of different reactive metabolites, or altered interactions with cellular targets.

Conclusion and Future Directions

This comparative guide provides a foundational overview of the potential toxicity profile of 6-(2,3-Difluorophenyl)picolinic acid based on available data for related compounds and established toxicological principles. The picolinic acid core contributes a baseline level of moderate acute toxicity, while the difluorophenyl moiety may introduce irritant properties and modulate cytotoxicity and genotoxicity depending on the substitution pattern.

To build a comprehensive and definitive toxicity profile for 6-(2,3-Difluorophenyl)picolinic acid, further experimental studies are essential. The following are recommended next steps for researchers in drug development:

  • In Vitro Cytotoxicity Screening: Conduct MTT or similar viability assays using a panel of cell lines, including hepatocytes (e.g., HepG2, primary human hepatocytes) and a normal, non-cancerous cell line (e.g., NHDF), to determine the IC50 values for 6-(2,3-Difluorophenyl)picolinic acid and its key analogs.

  • Genotoxicity Testing: Perform a standard Ames test (OECD 471) for 6-(2,3-Difluorophenyl)picolinic acid and its analogs to definitively assess their mutagenic potential.

  • In Vivo Acute Toxicity Studies: If warranted by in vitro results, conduct in vivo acute toxicity studies in rodents to determine the LD50 and identify target organs of toxicity.

  • Mechanistic Studies: Investigate the underlying mechanisms of any observed toxicity, such as the potential for metabolic activation, oxidative stress, or mitochondrial dysfunction.

By systematically generating and comparing these key toxicological data points, researchers can gain a robust understanding of the safety profile of 6-(2,3-Difluorophenyl)picolinic acid and make data-driven decisions on its potential as a lead compound in drug discovery programs.

References

Click to expand
  • Queen's University. (n.d.). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved from [Link]

  • Duke, G., et al. (2021).
  • Carl ROTH. (n.d.). Safety Data Sheet: Pimelic acid. Retrieved from [Link]

  • Sdfine. (n.d.). 2-picolinic acid Safety Data Sheet. Retrieved from [Link]

  • ARVO Journals. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Fukuwatari, T., et al. (2002). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of Nutrition, 132(11), 3343-3349.
  • Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71-79.
  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Speit, G., et al. (2004). Evaluation of the potential genotoxicity of chromium picolinate in mammalian cells in vivo and in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 129-137.
  • National Institutes of Health. (n.d.). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • ResearchGate. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • PubMed. (1998). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Retrieved from [Link]

  • Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Assessing the mutagenicity of protic ionic liquids using the mini Ames test. Retrieved from [Link]

  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • PubMed. (2001). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • ScienceDirect. (2021). Observational cross-sectional case study of toxicities of antifungal drugs. Retrieved from [Link]

  • Sciforum. (2023). Synthesis and Cytotoxic Activity of Conjugates of Mitochondrial-Directed Cationic Compound F16 with Ursane Structure Triterpenic Acids Containing a Polyhydroxylated A-ring. Retrieved from [Link]

  • PMI Science. (2017). The Ames Assay and assessment of Reduced-Risk Products. Retrieved from [Link]

  • Lawrence University. (n.d.). The Ames Test. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-(2,3-Difluorophenyl)picolinic acid is a specialized fluorinated pyridine derivative used primarily as an intermediate in the synthesis of agrochemicals (e.g., auxin-mimic herbicides) and pharmaceutical building blocks.

While stable under standard conditions, the picolinic acid core imparts significant ocular toxicity risks (potential for irreversible corneal damage), while the difluorophenyl moiety increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.

Quick Reference: Critical Hazards
Hazard ClassGHS CodeDescriptionOperational Implication
Eye Damage H318 Causes serious eye damage.[1]Goggles are mandatory. Safety glasses are insufficient for powder handling.
Acute Tox. H302 Harmful if swallowed.[1][2][3][4][5][6]Do not eat/drink in the lab. Wash hands immediately after doffing gloves.
STOT SE H335 May cause respiratory irritation.[3][6][7][8]All weighing must occur inside a fume hood or powder enclosure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring protection against both the solid parent compound and potential solution-phase permeation.

Tiered Protection Protocol
Body AreaStandard Handling (Closed Vials/Storage)Active Manipulation (Weighing/Synthesis)Technical Rationale
Respiratory Lab ventilation (6-12 ACH)Fume Hood (Face velocity: 100 fpm)Picolinic acid derivatives are fine powders; inhalation causes rapid mucous membrane irritation [1].
Ocular Safety Glasses w/ Side ShieldsChemical Splash Goggles Risk of corneal opacity is high with acidic pyridines. Goggles prevent dust migration behind lenses [2].
Dermal (Hands) Nitrile (0.11 mm)Double Nitrile (Outer: 0.11mm, Inner: 0.06mm)Fluorination increases lipid solubility. Double gloving provides a "breakthrough" buffer [3].
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeve Covers Prevents accumulation of static-charged powder on wrists/forearms during weighing.
Visual PPE Decision Logic

PPE_Logic Start Task Definition State Physical State? Start->State Solid Dry Powder State->Solid Weighing/Transfer Liquid Solution/Reaction State->Liquid Dissolved Level2 Enhanced PPE: Goggles + Fume Hood Solid->Level2 Dust Risk Level1 Standard PPE: Nitrile + Safety Glasses Liquid->Level1 Closed Container Level3 Max Protection: Double Gloves + Goggles + Face Shield (if splashing) Liquid->Level3 Open Handling

Figure 1: Decision logic for selecting PPE based on physical state and activity type.

Operational Workflows

Protocol A: Weighing & Transfer (Critical Step)

The primary risk of exposure occurs during the transfer of the dry solid due to static electricity.

  • Engineering Control: Activate the Fume Hood or Powder Weighing Station. Ensure the sash is at the working height.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder. Fluorinated aromatics are prone to static cling, which causes "jumping" of particles [3].

  • Transfer:

    • Place the receiving vessel (flask) inside the hood.

    • Do not use a funnel if possible (powder bridges easily). Use a wide-mouth powder funnel or weigh paper folded into a chute.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.

Protocol B: Solubilization & Reaction

Once in solution, the risk shifts from inhalation to splash/permeation.

  • Solvent Selection: This compound is soluble in DMSO, DMF, and Methanol.

    • Note: DMSO enhances skin permeability. If using DMSO, double gloving is non-negotiable .

  • Acid/Base Neutralization: If reacting with a base (e.g., NaOH, K2CO3), add the base slowly. Although not violently exothermic, picolinic acids can generate heat upon deprotonation.

Emergency Response

Exposure Scenarios
IncidentImmediate ActionMedical Context
Eye Contact Flush for 15 minutes immediately. Hold eyelids open.Urgent: Picolinic acids can cause "serious eye damage" (H318).[1] Delay can result in corneal opacity [1].
Skin Contact Wash with soap and water for 5 minutes.Monitor for redness.[4][8] Fluorinated compounds can cause delayed irritation.
Inhalation Move to fresh air.[2][4][5][7]If coughing persists, seek medical evaluation for respiratory tract irritation (H335).
Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don Goggles and N95/P100 respirator (if outside a hood).

  • Containment: Do NOT dry sweep.[4] This generates dust.[4]

  • Method: Cover the spill with a solvent-dampened pad (Ethanol or Water) or use a HEPA vacuum designated for chemical waste.

Waste Disposal & Deactivation

Crucial: Do not dispose of this compound in standard organic waste streams if your facility segregates halogenated waste.

Disposal Logic
  • Halogenated Waste Stream: 6-(2,3-Difluorophenyl)picolinic acid contains Fluorine .

    • Requirement: It must be incinerated at high temperatures (>1100°C) to ensure complete destruction of the C-F bonds and capture of any HF gas generated during combustion [4].

  • Labeling: clearly mark waste containers as "Halogenated Organic - Fluorinated."

  • Aqueous Waste: If the material is in an aqueous buffer, check the pH. If < 2 or > 12.5, it is also a Corrosive Waste.

Waste_Flow Waste Waste Material Type Solvent Content? Waste->Type Halogen High Temp Incineration (Halogenated Stream) Type->Halogen Organic Solvent Aqueous Aqueous Stream Type->Aqueous Water Based Check Check pH Aqueous->Check Neutral Neutralize -> Drain (Only if permitted) Check->Neutral Non-Toxic & pH 6-9 HazAq Hazardous Aqueous Waste Check->HazAq Toxic or pH <2/>12

Figure 2: Waste stream segregation for fluorinated picolinates.

References

  • Sigma-Aldrich. (2024).[1][2][8] Safety Data Sheet: Picolinic Acid. MilliporeSigma.[1][2][6]

  • Spectrum Chemical. (2018).[1][7] Safety Data Sheet: Picolinic Acid. Spectrum Chemical Mfg. Corp.[2][6]

  • BenchChem. (2025).[2][9] Safety and Handling of Fluorinated Organic Compounds. BenchChem Technical Guides.

  • National Institutes of Health (NIH). (1989).[10] Toxicological Profile for Pyridine: Disposal. National Library of Medicine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.